BAY 1135626
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C55H86N10O11 |
|---|---|
分子量 |
1063.3 g/mol |
IUPAC 名称 |
(2S)-N-[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-2-[[(2S)-2-[[4-[2-[6-(2,5-dioxopyrrol-1-yl)hexanoyl]hydrazinyl]-4-oxobutyl]-methylamino]-3-methylbutanoyl]amino]-N,3-dimethylbutanamide |
InChI |
InChI=1S/C55H86N10O11/c1-12-35(6)50(42(75-10)31-47(70)64-29-18-22-41(64)51(76-11)36(7)53(72)58-40(52(56)71)30-37-32-57-39-21-16-15-20-38(37)39)63(9)55(74)48(33(2)3)59-54(73)49(34(4)5)62(8)27-19-24-44(67)61-60-43(66)23-14-13-17-28-65-45(68)25-26-46(65)69/h15-16,20-21,25-26,32-36,40-42,48-51,57H,12-14,17-19,22-24,27-31H2,1-11H3,(H2,56,71)(H,58,72)(H,59,73)(H,60,66)(H,61,67)/t35-,36+,40-,41-,42+,48-,49-,50-,51+/m0/s1 |
InChI 键 |
WKLHCCJTASJGSQ-LYBNSWTHSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to BAY 1135626: A Core Component of the Antibody-Drug Conjugate BAY 1129980
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 1135626 is a human monoclonal antibody of the immunoglobulin G1 (IgG1) subclass that serves as the targeting backbone for the antibody-drug conjugate (ADC) BAY 1129980 (Lupartumab Amadotin). This ADC is engineered for the targeted therapy of cancers expressing C4.4a, also known as Ly6/PLAUR domain-containing protein 3 (LYPD3), a protein associated with non-small cell lung cancer (NSCLC) and other solid tumors. This compound specifically recognizes and binds to the C4.4a antigen on the surface of tumor cells, facilitating the delivery of a potent cytotoxic agent.
This technical guide provides a comprehensive overview of the chemical structure and properties of this compound and its role within the ADC BAY 1129980. It includes available data on its physicochemical and pharmacological properties, detailed experimental methodologies, and visualizations of relevant pathways and workflows.
Chemical Structure and Properties of this compound and BAY 1129980
This compound is the antibody component of the ADC BAY 1129980. The complete ADC consists of three key components:
-
The Monoclonal Antibody (mAb): this compound, a human IgG1 antibody that targets the C4.4a (LYPD3) antigen.
-
The Linker: A non-cleavable alkyl hydrazide linker. This stable linker ensures that the cytotoxic payload remains attached to the antibody in circulation, minimizing off-target toxicity.
-
The Cytotoxic Payload: A derivative of the potent microtubule-disrupting agent, auristatin W, identified as BAY 1110086.
The cytotoxic payload is conjugated to the antibody via the cysteine residues of the mAb.
Physicochemical Properties
| Property | Value / Description | Reference |
| This compound (Antibody) | ||
| Antibody Type | Human Monoclonal Antibody (mAb), IgG1 subclass | |
| Target Antigen | C4.4a (LYPD3) | |
| Molecular Weight (approx.) | ~150 kDa | |
| Isoelectric Point (pI) (typical for IgG1) | 6.1 - 8.5 | |
| Extinction Coefficient (typical for IgG1) | ~1.4 (mg/mL)⁻¹ cm⁻¹ at 280 nm | |
| BAY 1129980 (ADC) | ||
| Molecular Formula | C55H86N10O11 (for the drug-linker portion) | [1] |
| CAS Number | 1404071-37-9 (for a related drug-linker conjugate) | [1] |
Pharmacological Properties
The pharmacological activity of this compound is intrinsically linked to its function within the ADC, BAY 1129980. The antibody's primary role is to selectively deliver the auristatin-based payload to tumor cells overexpressing the C4.4a antigen.
| Property | Value / Description | Reference |
| Mechanism of Action | This compound binds to C4.4a on tumor cells, leading to the internalization of the ADC. The auristatin payload is then released within the cell, where it disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. | |
| In Vitro Potency (of BAY 1129980) | ||
| IC50 in hC4.4A:A549 cells | 0.05 nM | |
| In Vivo Efficacy (of BAY 1129980) | Demonstrates anti-tumor activity in various NSCLC xenograft models. |
Signaling Pathway and Mechanism of Action
The therapeutic strategy of BAY 1129980 relies on the specific targeting of C4.4a-expressing cancer cells by the this compound antibody, followed by the intracellular delivery and action of the cytotoxic payload.
Caption: Mechanism of action of the ADC BAY 1129980.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of BAY 1129980 are described in the supplementary materials of the publication by Willuda et al. in Molecular Cancer Therapeutics, 2017. The following is a summary of the key experimental workflows.
Synthesis of BAY 1129980 (ADC)
The synthesis of the antibody-drug conjugate is a multi-step process involving the preparation of the antibody, the synthesis of the drug-linker component, and the final conjugation.
Caption: A generalized workflow for the synthesis of the ADC BAY 1129980.
In Vitro Cytotoxicity Assay
The potency of BAY 1129980 is assessed using in vitro cell viability assays.
Caption: A typical workflow for determining the in vitro cytotoxicity of BAY 1129980.
Conclusion
This compound is a critical component of the promising antibody-drug conjugate BAY 1129980, providing the specificity required for targeted cancer therapy. Its high affinity for the C4.4a antigen, combined with the potent cell-killing activity of the conjugated auristatin payload, underscores the potential of this ADC as a therapeutic agent for NSCLC and other C4.4a-expressing malignancies. Further research into the specific physicochemical properties of this compound and the continued preclinical and clinical evaluation of BAY 1129980 will be crucial in fully elucidating its therapeutic utility.
References
The Transformation of a Monoclonal Antibody into a Potent Anti-Cancer Agent: A Technical Overview of BAY 1135626 as a Precursor to BAY 1129980
For Immediate Release
This technical guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the role of the monoclonal antibody BAY 1135626 as the foundational component of the antibody-drug conjugate (ADC) BAY 1129980 (Lupartumab Amadotin). This document outlines the core principles of this transformation, detailing the components, mechanism of action, and available preclinical data.
Introduction: From Targeted Antibody to Armed Therapeutic
The development of antibody-drug conjugates represents a significant advancement in precision oncology. This strategy harnesses the specificity of a monoclonal antibody to deliver a highly potent cytotoxic agent directly to tumor cells, thereby minimizing systemic toxicity. BAY 1129980 is a prime example of this approach, utilizing the human monoclonal antibody this compound as its targeting backbone.[1][2][3]
This compound is engineered to specifically target C4.4a (also known as LYPD3), a protein overexpressed in various solid tumors, including non-small cell lung cancer (NSCLC), while having limited expression in healthy tissues.[2][4] This differential expression profile makes C4.4a an attractive target for ADC therapy. The conversion of this compound into the therapeutic ADC, BAY 1129980, involves the covalent attachment of a potent auristatin derivative via a stable linker, transforming the antibody into a targeted delivery vehicle for a cytotoxic payload.
Components of BAY 1129980
The efficacy of BAY 1129980 is contingent on the interplay of its three key components: the monoclonal antibody, the cytotoxic payload, and the linker.
The Monoclonal Antibody: this compound
This compound is a fully human IgG1 monoclonal antibody that serves as the targeting domain of the ADC. Its high affinity and specificity for the C4.4a antigen are critical for the selective delivery of the cytotoxic payload to tumor cells.
| Property | Description |
| Target | C4.4a (LYPD3) |
| Antibody Type | Human IgG1 |
| Function | Binds to C4.4a on the surface of tumor cells, initiating internalization of the ADC. |
The Cytotoxic Payload: Auristatin W Derivative
BAY 1129980 employs a highly potent derivative of auristatin W, a synthetic analog of the natural product dolastatin 10. Auristatins are powerful antimitotic agents that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
The Linker: Non-cleavable Alkyl Hydrazide
A non-cleavable alkyl hydrazide linker connects the auristatin W derivative to this compound.[1][3] The stability of this linker in the bloodstream is paramount to prevent premature release of the cytotoxic payload and minimize off-target toxicity. The drug is released upon internalization of the ADC into the target cell and subsequent degradation of the antibody in the lysosome.
The Synthesis of BAY 1129980: A Conceptual Workflow
While the specific, detailed experimental protocol for the synthesis of BAY 1129980 from this compound is proprietary and not publicly available in the reviewed literature, the general process for creating such an ADC involves a multi-step bioconjugation process. The synthesis is described in the supplementary materials of a publication by Willuda et al. in Molecular Cancer Therapeutics (2017), which were not accessible for this review.[5]
The conceptual workflow for the synthesis of BAY 1129980 is as follows:
-
Antibody Production: Production and purification of the this compound monoclonal antibody.
-
Linker-Payload Synthesis: Synthesis of the auristatin W derivative with the attached non-cleavable alkyl hydrazide linker.
-
Conjugation: The linker-payload is covalently attached to the antibody. This typically occurs at specific amino acid residues on the antibody, such as cysteines or lysines.
-
Purification and Characterization: The resulting ADC, BAY 1129980, is purified to remove any unconjugated antibody, linker, or payload. The purified ADC is then characterized to determine properties such as the drug-to-antibody ratio (DAR). For BAY 1129980, the reported DAR is approximately 4.[6]
Mechanism of Action: From Systemic Circulation to Tumor Cell Apoptosis
The therapeutic effect of BAY 1129980 is achieved through a targeted mechanism of action that begins with systemic administration and culminates in the induction of apoptosis in C4.4a-positive cancer cells.
-
Circulation and Targeting: Following intravenous administration, BAY 1129980 circulates in the bloodstream. The this compound component of the ADC selectively binds to the C4.4a antigen on the surface of tumor cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the tumor cell through endocytosis.
-
Lysosomal Trafficking and Payload Release: The internalized complex is trafficked to the lysosome. Inside the lysosome, the antibody component of the ADC is degraded by proteases, leading to the release of the auristatin W derivative payload still attached to the linker and an amino acid residue.
-
Cytotoxicity: The released payload, a potent microtubule inhibitor, disrupts the cellular microtubule network. This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis of the cancer cell.
Preclinical Efficacy of BAY 1129980
Preclinical studies have demonstrated the potent and selective anti-tumor activity of BAY 1129980 in both in vitro and in vivo models of non-small cell lung cancer.
In Vitro Cytotoxicity
BAY 1129980 has shown high potency in cancer cell lines expressing C4.4a.
| Cell Line | IC50 (nM) | Description |
| hC4.4A:A549 | 0.05 | A549 lung cancer cells engineered to express human C4.4a.[1] |
| mock:A549 | >50 | A549 lung cancer cells without C4.4a expression (control).[1] |
| NCI-H292 | 0.6 | Human lung cancer cell line with endogenous C4.4a expression.[1] |
The significant difference in IC50 values between the C4.4a-positive and C4.4a-negative A549 cells highlights the target-dependent cytotoxicity of BAY 1129980.
In Vivo Antitumor Activity
In vivo studies using xenograft models of human NSCLC have demonstrated the anti-tumor efficacy of BAY 1129980.
| Xenograft Model | Dosing Regimen | Outcome |
| NCI-H292 | 1.9 - 15 mg/kg, i.v., Q4D x 3 | Dose-dependent tumor growth inhibition. The minimum effective dose (MED) was 1.9 mg/kg.[1] |
| NCI-H322 | 1.9 - 15 mg/kg, i.v., Q4D x 3 | Antitumor efficacy demonstrated.[1] |
| NSCLC Patient-Derived Xenografts (PDX) | 7.5 and 15 mg/kg, i.v., Q4D x 3 | C4.4a target-dependent antitumor efficacy.[1] |
Clinical Development
A Phase I clinical trial (NCT02134197) was initiated to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of BAY 1129980 in patients with advanced solid tumors known to express C4.4a.[7][8] This trial was a dose-escalation study.
Conclusion
This compound serves as the crucial targeting component for the antibody-drug conjugate BAY 1129980, enabling the selective delivery of a potent auristatin payload to C4.4a-expressing tumor cells. The transformation of this monoclonal antibody into a powerful ADC exemplifies a key strategy in modern oncology drug development. The preclinical data for BAY 1129980 demonstrate its potential as a targeted therapy for non-small cell lung cancer and other solid tumors overexpressing C4.4a. Further research and clinical development will continue to define its therapeutic role.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Current Status of Marine-Derived Compounds as Warheads in Anti-Tumor Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Anti-Tumor Research Applications of BAY 1135626
Introduction
BAY 1135626 is a drug-linker conjugate developed for the synthesis of antibody-drug conjugates (ADCs), a class of highly targeted biopharmaceutical drugs that combine monoclonal antibodies with cytotoxic payloads.[1] The primary anti-tumor application of this compound is its role as a key component in the synthesis of BAY 1129980, an investigational ADC.[1][2] This guide details the mechanism, quantitative preclinical data, and experimental protocols associated with the anti-tumor research of BAY 1129980, the direct application of this compound.
BAY 1129980 is an auristatin-based ADC that targets C4.4A (also known as LYPD3), a protein antigen found to be expressed in non-small cell lung cancer (NSCLC) with minimal presence in normal tissues.[1][2] This differential expression profile makes C4.4A an attractive target for delivering cytotoxic agents selectively to tumor cells.
Caption: Logical flow of the synthesis of the antibody-drug conjugate BAY 1129980.
Mechanism of Action
The anti-tumor activity of BAY 1129980 is predicated on a multi-step, targeted mechanism characteristic of antibody-drug conjugates. The process begins with the selective binding of the ADC to the C4.4A protein on the surface of cancer cells, leading to internalization and the release of the potent cytotoxic auristatin payload.
-
Binding: The monoclonal antibody component of BAY 1129980 selectively binds to the C4.4A receptor expressed on the surface of NSCLC cells.
-
Internalization: Upon binding, the entire ADC-receptor complex is internalized by the cancer cell via endocytosis.
-
Payload Release: Inside the cell, the complex is trafficked to the lysosome, where the linker connecting the antibody and the drug is cleaved by lysosomal enzymes.
-
Cytotoxicity: The released auristatin payload, a potent anti-tubulin agent, disrupts microtubule dynamics. This interference leads to cell cycle arrest, primarily in the G2/M phase, and ultimately induces programmed cell death (apoptosis).
Caption: Targeted mechanism of action for the ADC, BAY 1129980.
Quantitative Data Summary
Preclinical studies have demonstrated the potent and selective anti-tumor activity of BAY 1129980 both in vitro and in vivo.
Table 1: In Vitro Activity of BAY 1129980
This table summarizes the in vitro cell proliferation inhibition data.
| Cell Line | Description | Compound | Concentration Range | Incubation Time | IC₅₀ Value | Selectivity |
| hC4.4A:A549 | Human lung cancer cell line (A549) transfected to express human C4.4A | BAY 1129980 | 0.001-100 nM | 72 hours | 0.05 nM[1] | >1,000-fold vs. mock |
| mock:A549 | A549 cells without C4.4A expression (control) | BAY 1129980 | 0.001-100 nM | 72 hours | >50 nM | - |
Table 2: In Vivo Efficacy of BAY 1129980
This table outlines the results from in vivo mouse xenograft models.
| Animal Model | Treatment | Dose | Administration | Duration | Outcome |
| Mouse Xenograft | BAY 1129980 | 1.9 mg/kg | Intravenous (i.v.) | 20 days | Halted tumor growth (Minimum Effective Dose)[1] |
| Mouse Xenograft | BAY 1129980 | 1.9-7.5 mg/kg | Intravenous (i.v.) | 20 days | Reduced tumor volume and marked delay of tumor growth.[1][2] |
| Mouse Xenograft | BAY 1129980 | 15 mg/kg | Intravenous (i.v.) | 2 cycles (21d, 57d) | Well tolerated; regrown tumors remained sensitive to treatment.[1][2] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols used to evaluate BAY 1129980.
In Vitro Cell Proliferation Assay
This assay is designed to measure the dose-dependent effect of an agent on the proliferation of cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of BAY 1129980 on C4.4A-expressing and non-expressing cancer cells.
Methodology:
-
Cell Culture: A549 lung cancer cells transfected to express C4.4A (hC4.4A:A549) and control mock-transfected A549 cells are cultured under standard conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Preparation: BAY 1129980 is serially diluted to achieve a final concentration range of 0.001 nM to 100 nM.
-
Treatment: The culture medium is replaced with a medium containing the various concentrations of BAY 1129980. Control wells receive vehicle-only medium.
-
Incubation: The plates are incubated for a period of 72 hours.[1][2]
-
Viability Assessment: Cell viability is measured using a standard method, such as an MTS or CellTiter-Glo® assay, which quantifies metabolic activity or ATP levels, respectively.
-
Data Analysis: The results are normalized to the vehicle-treated control cells, and dose-response curves are generated to calculate the IC₅₀ value.
In Vivo Tumor Growth Inhibition Study
This protocol evaluates the anti-tumor efficacy of BAY 1129980 in a living organism using a xenograft model.
Objective: To assess the ability of BAY 1129980 to inhibit tumor growth in a mouse model bearing human NSCLC xenografts.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., SCID or nude mice) are used.
-
Tumor Implantation: hC4.4A:A549 cells are implanted subcutaneously into the flank of each mouse.
-
Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Randomization: Mice are randomized into treatment and control (vehicle) groups.
-
Compound Formulation: BAY 1129980 is formulated for intravenous injection. A common protocol involves dissolving the compound in DMSO, then diluting with vehicles like PEG300, Tween-80, and saline.[1]
-
Dosing: BAY 1129980 is administered intravenously (i.v.) at specified doses (e.g., 1.9, 7.5, or 15 mg/kg) and schedules (e.g., once daily for 20 days).[1][2]
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly) throughout the study. Tumor volume is often calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study concludes after a defined period (e.g., 20 days) or when tumors in the control group reach a predetermined maximum size. Efficacy is determined by comparing the tumor growth in treated groups to the control group (Tumor Growth Inhibition, TGI).
Caption: Preclinical experimental workflow for evaluating the ADC BAY 1129980.
References
A Technical Guide to BAY 1135626 for Non-Small Cell Lung Cancer Research
This technical guide provides an in-depth overview of BAY 1135626 and its application in the context of the antibody-drug conjugate (ADC) BAY 1129980 for non-small cell lung cancer (NSCLC) research. The document is intended for researchers, scientists, and drug development professionals.
Introduction: this compound as a Targeting Moiety
This compound is a fully human IgG1 monoclonal antibody designed to target C4.4A (also known as Ly6/PLAUR domain-containing protein 3 or LYPD3).[1][2] C4.4A is a cell surface protein that is overexpressed in various cancers, including non-small cell lung cancer, with limited expression in normal tissues, making it an attractive target for cancer therapy.[3][4][5] In the realm of NSCLC research, this compound serves as the targeting component of the antibody-drug conjugate BAY 1129980 (Lupartumab Amadotin).[1][2]
BAY 1129980: The Antibody-Drug Conjugate
BAY 1129980 is an ADC that comprises three key components:
-
The Antibody: this compound, which selectively binds to C4.4A on the surface of NSCLC cells.
-
The Payload: A highly potent auristatin derivative, which is a microtubule-disrupting agent.[2][3][4]
-
The Linker: A non-cleavable alkyl hydrazide linker that connects the this compound antibody to the auristatin payload.[2][3][4]
The mechanism of action for BAY 1129980 involves the binding of the this compound antibody to the C4.4A protein on tumor cells, leading to the internalization of the ADC. Once inside the cell, the ADC is degraded, releasing the auristatin payload, which then disrupts the microtubule network, inducing cell cycle arrest and ultimately apoptosis.
Quantitative Preclinical Data
The preclinical efficacy of BAY 1129980 has been evaluated in various NSCLC models. The following tables summarize the key quantitative findings.
Table 1: In Vitro Cytotoxicity of BAY 1129980
| Cell Line | C4.4A Expression | IC50 (nM) | Selectivity (vs. Mock) |
| hC4.4A:A549 | Transfected | 0.05 | >1,000-fold |
| mock:A549 | Negative | >100 | - |
| NCI-H292 | Endogenous | 0.6 | - |
| Other C4.4A+ lines | Endogenous | Subnanomolar to double-digit nM | - |
Data sourced from MedChemExpress and a preclinical study by Willuda et al.[2][6][7]
Table 2: In Vivo Antitumor Efficacy of BAY 1129980 in NSCLC Xenograft Models
| Model | Treatment | Dose (mg/kg) | Dosing Schedule | Outcome |
| NCI-H292 | BAY 1129980 | 1.9 | i.v., Q4D x 3 | Minimum Effective Dose (MED) |
| NCI-H292 | BAY 1129980 | 1.9 - 7.5 | i.v. | Dose-dependent tumor growth inhibition |
| NCI-H292 | BAY 1129980 | 15 | i.v., Q4D x 3 | Marked delay in tumor growth |
| NCI-H292 | Cisplatin | MTD | i.p. | Less effective than BAY 1129980 |
| NCI-H292 | Paclitaxel | MTD | i.v. | Less effective than BAY 1129980 |
| NCI-H322 | BAY 1129980 | - | i.v. | Antitumor efficacy demonstrated |
| NSCLC PDX | BAY 1129980 | 7.5 and 15 | i.v., Q4D x 3 | Efficacy correlated with C4.4A expression |
Data sourced from MedChemExpress and a preclinical study by Willuda et al.[2][3][6][8]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of these research findings.
In Vitro Cell Proliferation Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of BAY 1129980 on NSCLC cell lines.
Materials:
-
NSCLC cell lines (e.g., A549, NCI-H292)
-
Cell culture medium and supplements
-
BAY 1129980
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of BAY 1129980 in the cell culture medium.
-
Remove the existing medium from the wells and add the diluted BAY 1129980. Include vehicle control wells.
-
Incubate the plates for 72 hours.
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a luminometer.
-
Calculate IC50 values by plotting the luminescence signal against the log of the drug concentration.
In Vivo Xenograft Studies
This protocol outlines the general procedure for assessing the antitumor efficacy of BAY 1129980 in mouse xenograft models.
Materials:
-
Immunocompromised mice
-
NSCLC cells or patient-derived tumor fragments
-
BAY 1129980 and control agents
-
Calipers for tumor measurement
Procedure:
-
Inoculate immunocompromised mice with NSCLC cells or implant tumor fragments subcutaneously.
-
Allow tumors to reach a predetermined size.
-
Randomize mice into treatment and control groups.
-
Administer BAY 1129980 intravenously (i.v.) according to the specified dosing schedule (e.g., Q4D x 3).
-
Administer control agents (e.g., vehicle, standard-of-care chemotherapy) to the respective groups.
-
Measure tumor volume and body weight regularly (e.g., twice weekly).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
-
Evaluate treatment response based on RECIST criteria (Progressive Disease, Stable Disease, Partial Response, Complete Response).[3]
Signaling Pathway
The primary signaling pathway affected by the payload of BAY 1129980 is the microtubule dynamics pathway, which is crucial for cell division.
Conclusion
This compound, as the targeting antibody in the ADC BAY 1129980, has demonstrated significant potential in preclinical studies for the treatment of C4.4A-positive non-small cell lung cancer. Its high specificity for the tumor-associated antigen C4.4A allows for the targeted delivery of a potent cytotoxic agent, leading to impressive antitumor activity in both in vitro and in vivo models. The data presented in this guide underscore the therapeutic promise of this approach and provide a foundation for further research and development in the field of targeted cancer therapies. A Phase I clinical trial for BAY 1129980 has been initiated.[3][4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Preclinical Antitumor Efficacy of BAY 1129980-a Novel Auristatin-Based Anti-C4.4A (LYPD3) Antibody-Drug Conjugate for the Treatment of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
In Vitro Efficacy and Mechanism of Action of BAY 1129980: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro studies involving the antibody-drug conjugate (ADC) BAY 1129980, synthesized from the human anti-C4.4A monoclonal antibody BAY 1135626. This document details the synthesis, mechanism of action, and cytotoxic profiling of BAY 1129980, presenting key quantitative data, experimental methodologies, and visual representations of the underlying biological processes.
Core Concepts: Synthesis and Structure of BAY 1129980
BAY 1129980, also known as Lupartumab Amadotin, is a targeted anti-cancer therapeutic. It is classified as an antibody-drug conjugate, a modality designed to deliver a potent cytotoxic agent directly to cancer cells, thereby minimizing systemic toxicity.
The synthesis of BAY 1129980 involves the covalent linkage of three primary components:
-
Monoclonal Antibody (mAb): A fully human IgG1 monoclonal antibody, This compound , that specifically targets the C4.4A (LYPD3) antigen. C4.4A is a cell surface protein overexpressed in various solid tumors, including non-small cell lung cancer (NSCLC), while showing limited expression in normal tissues.
-
Cytotoxic Payload: A highly potent derivative of auristatin W, an antimitotic agent that functions by inhibiting tubulin polymerization. This payload is responsible for inducing cell death upon internalization into the target cancer cell.
-
Linker: A stable, non-cleavable alkyl hydrazide linker. This linker connects the auristatin payload to the antibody. Its non-cleavable nature ensures that the cytotoxic drug is only released upon the complete degradation of the antibody within the lysosome of the target cell, enhancing its stability in circulation.
The final construct of BAY 1129980 has an average drug-to-antibody ratio (DAR) of approximately four, meaning each antibody molecule carries an average of four cytotoxic payload molecules.
Quantitative Data Summary
The in vitro efficacy of BAY 1129980 has been evaluated across a range of cancer cell lines. The key quantitative metrics, including binding affinity (EC₅₀) and cytotoxic potency (IC₅₀), are summarized below.
Table 1: In Vitro Cell Binding Affinity of Anti-C4.4A Antibody (Parent mAb of BAY 1129980)
| Cell Line | Cancer Type | C4.4A Expression | EC₅₀ (nmol/L) |
| hC4.4A:A549 | Lung Cancer (Transfected) | High | 2.3 |
| NCI-H292 | Non-Small Cell Lung Cancer | Endogenous | 0.04 |
| mock:A549 | Lung Cancer (Control) | Negative | No Binding Observed |
| CHO (murine C4.4A) | Chinese Hamster Ovary (Transfected) | High | 0.8 |
Data sourced from preclinical studies.
Table 2: In Vitro Cytotoxicity of BAY 1129980
| Cell Line | Cancer Type | C4.4A Expression | IC₅₀ (nmol/L) | Selectivity (vs. mock) |
| hC4.4A:A549 | Lung Cancer (Transfected) | High | 0.05 | >1,000-fold |
| mock:A549 | Lung Cancer (Control) | Negative | >50 | - |
| NCI-H292 | Non-Small Cell Lung Cancer | Endogenous | 0.6 | Not Applicable |
Data reflects 72-hour treatment period as determined by CellTiter-Glo® Luminescent Cell Viability Assay.
Mechanism of Action: From Cell Surface to Apoptosis
The therapeutic effect of BAY 1129980 is initiated by its high-affinity binding to the C4.4A antigen on the tumor cell surface. The subsequent steps leading to apoptosis are outlined below.
-
Binding: BAY 1129980 selectively binds to the C4.4A antigen expressed on the surface of tumor cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized into the cell via receptor-mediated endocytosis, forming an early endosome.
-
Trafficking: The endosome matures and traffics to the lysosome.
-
Payload Release: Within the acidic environment of the lysosome, proteolytic enzymes degrade the antibody component of the ADC. Due to the non-cleavable linker, the auristatin payload is released with an attached amino acid residue from the antibody's cysteine linkage site.
-
Microtubule Disruption: The released auristatin payload diffuses into the cytoplasm and binds to tubulin, inhibiting its polymerization into microtubules.
-
Cell Cycle Arrest: The disruption of the microtubule network leads to cell cycle arrest in the G2/M phase.
-
Apoptosis: Unable to complete mitosis, the cell undergoes programmed cell death (apoptosis).
Experimental Protocols
The following sections detail the methodologies for the key in vitro experiments used to characterize BAY 1129980.
Synthesis and Characterization of BAY 1129980
This protocol provides a representative procedure for the conjugation of the auristatin payload to the anti-C4.4A antibody, this compound.
-
Antibody Reduction: The interchain disulfide bonds of the this compound antibody are partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to expose free cysteine thiol groups for conjugation. The extent of reduction is controlled to achieve the target DAR.
-
Conjugation: The reduced antibody is incubated with a molar excess of the pre-prepared auristatin W-alkyl hydrazide linker payload. The reaction is typically performed in a buffered solution, potentially with a co-solvent like DMSO to ensure payload solubility.
-
Quenching: After the desired incubation period, the reaction is quenched by adding a capping agent, such as N-acetyl-cysteine, to react with any remaining unreacted linker-payload.
-
Purification: The resulting ADC is purified to remove unconjugated payload, excess reagents, and aggregated species. Size-exclusion chromatography (SEC) is a common method for this step.
-
Characterization: The final BAY 1129980 product is characterized to determine the drug-to-antibody ratio (DAR) using reversed-phase high-performance liquid chromatography (RP-HPLC) and to assess purity and aggregation levels using size-exclusion chromatography with multi-angle light scattering (SEC-MALS).
In Vitro Cytotoxicity Assay
The potency of BAY 1129980 is determined by measuring its ability to inhibit cell proliferation. The CellTiter-Glo® Luminescent Cell Viability Assay is used for this purpose.
-
Cell Seeding: Target cells (e.g., hC4.4A:A549, mock:A549, NCI-H292) are seeded into opaque-walled 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
Compound Treatment: A serial dilution of BAY 1129980 is prepared. The cell culture medium is replaced with fresh medium containing the various concentrations of the ADC. Control wells receive medium with vehicle only.
-
Incubation: The plates are incubated for 72 hours under standard cell culture conditions.
-
Reagent Addition: The plates are equilibrated to room temperature. A volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well is added.
-
Lysis and Signal Stabilization: The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis. The plate is then incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Luminescence is recorded using a plate-reading luminometer.
-
Data Analysis: The relative luminescence units (RLU) are plotted against the logarithm of the ADC concentration. A non-linear regression (four-parameter logistic) curve is fitted to the data to determine the IC₅₀ value, which is the concentration of ADC that causes a 50% reduction in cell viability.
Cell Surface Binding Assay (Flow Cytometry)
This assay quantifies the binding of the anti-C4.4A antibody (or the ADC) to target cells to determine the half-maximal effective concentration (EC₅₀).
-
Cell Preparation: Target cells expressing C4.4A and negative control cells are harvested and washed with cold FACS buffer (e.g., PBS with 2% FBS). The cell concentration is adjusted to 1-2 x 10⁶ cells/mL.
-
Antibody Incubation: 100 µL of the cell suspension is added to each well of a 96-well V-bottom plate. A serial dilution of the anti-C4.4A antibody (this compound) or BAY 1129980 is added to the cells. An isotype control antibody is used to determine non-specific binding. The plate is incubated on ice for 1-2 hours.
-
Washing: Cells are washed three times with cold FACS buffer to remove unbound antibody.
-
Secondary Antibody Staining: Cells are resuspended in FACS buffer containing a fluorescently labeled secondary antibody (e.g., FITC-conjugated anti-human IgG) and incubated on ice, protected from light.
-
Final Wash and Resuspension: Cells are washed again as in step 3 and resuspended in FACS buffer, often containing a viability dye (e.g., Propidium Iodide) to exclude dead cells from the analysis.
-
Data Acquisition: Samples are analyzed on a flow cytometer, collecting data for a sufficient number of live, single-cell events.
-
Data Analysis: The median fluorescence intensity (MFI) of the live cell population is determined for each antibody concentration. The MFI values are plotted against the logarithm of the antibody concentration, and a sigmoidal dose-response curve is fitted to the data to calculate the EC₅₀ value.
Antibody Internalization Assay
This assay visualizes and quantifies the uptake of the anti-C4.4A antibody into target cells, a critical step for ADC efficacy.
-
Antibody Labeling: The anti-C4.4A antibody is conjugated with a pH-sensitive fluorescent dye, such as CypHer5E. This dye is non-fluorescent at the neutral pH of the extracellular environment but becomes brightly fluorescent in the acidic environment of endosomes and lysosomes.
-
Cell Treatment: C4.4A-positive cells (e.g., hC4.4A:A549) and negative control cells are seeded in plates suitable for fluorescence microscopy or high-content imaging. The cells are then treated with the CypHer5E-labeled antibody.
-
Time-Course Incubation: The plates are incubated at 37°C, and images are acquired at various time points (e.g., 0, 30, 60, 120 minutes) using a high-content imaging system or a fluorescence microscope.
-
Image Analysis: Image analysis software is used to quantify the internalization. The number and intensity of fluorescent puncta (representing internalized antibody within endosomes/lysosomes) per cell are measured over time.
-
Data Analysis: The increase in intracellular fluorescence intensity over time is plotted to determine the rate and extent of antibody internalization. The half-maximum signal intensity can be calculated to estimate the internalization kinetics.
In Vivo Efficacy of ADCs Derived from BAY 1135626: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo efficacy of antibody-drug conjugates (ADCs) derived from the human C4.4A (LYPD3)-targeting monoclonal antibody, BAY 1135626. The primary focus is on the preclinical data for the resultant ADC, BAY 1129980 (Lupartumab Amadotin), a promising therapeutic candidate for non-small cell lung cancer (NSCLC) and other C4.4A-expressing solid tumors.
Core Components and Mechanism of Action
BAY 1129980 is an antibody-drug conjugate comprising three key components:
-
Monoclonal Antibody: A fully human IgG1 antibody derived from this compound that specifically targets C4.4A (LYPD3), a glycosylphosphatidylinositol (GPI)-anchored cell surface protein overexpressed in various cancers, including a high prevalence in the squamous cell carcinoma subtype of NSCLC.[1][2] Normal tissue expression of C4.4A is limited, making it an attractive target for cancer therapy.[2]
-
Payload: A highly potent derivative of the microtubule-disrupting agent, auristatin. This cytotoxic drug is designed to induce cell death upon delivery to the target cancer cells.
-
Linker: A non-cleavable alkyl hydrazide linker that connects the antibody to the auristatin payload. This stable linker ensures that the cytotoxic payload remains attached to the antibody until the ADC is internalized and degraded within the target cell.[1][2]
The mechanism of action for BAY 1129980 follows a targeted delivery approach, as illustrated in the signaling pathway below.
Upon intravenous administration, BAY 1129980 binds to the C4.4A receptor on the surface of tumor cells. This is followed by internalization of the ADC-receptor complex.[2] Once inside the cell, the complex is trafficked to the lysosome, where the antibody is degraded, releasing the active auristatin metabolites. These metabolites then disrupt the microtubule network within the cell, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death).
In Vivo Efficacy Data
The in vivo anti-tumor activity of BAY 1129980 has been evaluated in various cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models of non-small cell lung cancer. The following tables summarize the key findings from these preclinical studies.
Cell Line-Derived Xenograft Models
| Model | Treatment | Dose (mg/kg) | Schedule | Outcome |
| NCI-H292 (NSCLC) | BAY 1129980 | 1.9 | Q4D x 3 | Minimum Effective Dose, dose-dependent tumor growth halt.[2][3] |
| BAY 1129980 | 7.5 | Q4D x 3 | Superior efficacy compared to cisplatin (B142131) and paclitaxel.[2] | |
| BAY 1129980 + Cisplatin | 7.5 (ADC) + 2.5 (Cis) | Q4D x 3 (ADC) + Days 8, 11, 14, 20 (Cis) | Additive anti-tumor efficacy.[2] | |
| Control ADC | 15 | Q4D x 3 | No tumor growth inhibition.[2] | |
| NCI-H322 (NSCLC) | BAY 1129980 | 7.5 | Q4D x 3 | Significant tumor growth inhibition.[2] |
| Control ADC | 15 | Q4D x 3 | No tumor growth inhibition.[2] |
Patient-Derived Xenograft (PDX) Models
| Model | C4.4A Expression | Treatment | Dose (mg/kg) | Schedule | Outcome |
| Lu7064 | High | BAY 1129980 | 7.5 | Q4D x 3 | Tumor regression. |
| Lu7126 | High | BAY 1129980 | 7.5 | Q4D x 3 | Tumor growth inhibition. |
| Lu7433 | Moderate | BAY 1129980 | 7.5 | Q4D x 3 | Tumor growth inhibition. |
| Lu7466 | High | BAY 1129980 | 7.5 | Q4D x 3 | Significant tumor growth inhibition. |
| BAY 1129980 + Docetaxel | 7.5 (ADC) + 15 (Doce) | Q4D x 3 (ADC) + Q7D x 3 (Doce) | Enhanced tumor growth inhibition. |
Note: The in vivo efficacy of BAY 1129980 was found to correlate with the expression level of C4.4A, with higher expression leading to a more robust anti-tumor response.[4]
Experimental Protocols
The following section details the methodologies employed in the key in vivo efficacy studies of BAY 1129980.
Animal Models
-
Species: Female athymic nude mice were used for the cell line-derived xenograft studies.
-
Cell Line-Derived Xenografts (CDX): Human non-small cell lung cancer cell lines, NCI-H292 and NCI-H322, were used. Cells were cultured under standard conditions and harvested during the exponential growth phase for implantation.
-
Patient-Derived Xenografts (PDX): Tumor fragments from NSCLC patients were implanted subcutaneously into immunocompromised mice to establish the PDX models (Lu7064, Lu7126, Lu7433, and Lu7466). These models were maintained by serial passaging in mice.
Tumor Implantation
For CDX models, a suspension of cancer cells was injected subcutaneously into the flank of the mice. For PDX models, small fragments of the patient's tumor were implanted subcutaneously.
Treatment Administration
-
BAY 1129980 and Control ADC: Administered intravenously (i.v.).
-
Cisplatin and Vinorelbine: Administered intraperitoneally (i.p.).
-
Paclitaxel, Docetaxel, and Carboplatin: Administered intravenously (i.v.).
-
Dosing Schedule: A common schedule for BAY 1129980 was every fourth day for a total of three doses (Q4D x 3).[2] Schedules for comparator and combination drugs varied by study.[2][3]
Efficacy Evaluation
-
Tumor Volume Measurement: Tumor dimensions (length and width) were measured regularly using calipers. Tumor volume was calculated using the formula: (length × width²) / 2.
-
Primary Endpoint: The primary measure of efficacy was tumor growth inhibition. In some studies, treatment response was also categorized based on RECIST criteria (Progressive Disease, Stable Disease, Partial Response, Complete Response).[2]
-
Body Weight: Animal body weight was monitored as an indicator of toxicity.
The general workflow for these in vivo efficacy studies is depicted in the following diagram.
C4.4A (LYPD3) Signaling Context
C4.4A is implicated in tumor progression, invasion, and metastasis.[2] Its overexpression has been correlated with a malignant phenotype and poor prognosis in several cancers.[2] While a complete signaling pathway is still under investigation, it is known to interact with components of the extracellular matrix. The binding of BAY 1129980 to C4.4A not only facilitates the delivery of the cytotoxic payload but may also interfere with the natural function of C4.4A in promoting cancer cell survival and migration.
Conclusion
The preclinical in vivo data for BAY 1129980, an ADC derived from the this compound antibody, demonstrate significant anti-tumor efficacy in various NSCLC models. The targeted delivery of a potent auristatin payload to C4.4A-expressing cancer cells results in dose-dependent tumor growth inhibition and, in some cases, tumor regression. The efficacy is correlated with the level of C4.4A expression, highlighting the specificity of this therapeutic approach. Further clinical investigation of BAY 1129980 is warranted based on these promising preclinical findings. A Phase I clinical trial (NCT02134197) for BAY 1129980 has been initiated.[2]
References
- 1. Evaluation of superficial xenograft volume estimation by ultrasound and caliper against MRI in a longitudinal pre-clinical radiotherapeutic setting | PLOS One [journals.plos.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Lung Cancer Xenograft - Altogen Labs [altogenlabs.com]
- 4. adcreview.com [adcreview.com]
Proper Storage and Stability of BAY 1135626 Solutions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the recommended storage, stability, and handling procedures for BAY 1135626 solutions. This compound is a synthetic compound utilized in the synthesis of BAY 1129980, an antibody-drug conjugate (ADC) that targets C4.4A (LYPD3) and employs an auristatin-based payload.[1][2] Given its cytotoxic nature as an auristatin analogue, proper handling and storage are paramount to ensure experimental integrity and personnel safety.
Physicochemical Properties and Storage
This compound is a potent cytotoxic agent. Understanding its solubility and stability is critical for its effective use in research.
Solubility
Achieving and maintaining the solubility of this compound is essential for the preparation of homogenous stock and working solutions. Based on available data, several solvent systems can be employed to achieve a concentration of ≥ 3.5 mg/mL.
Table 1: Solubility of this compound in Various Solvent Systems
| Protocol | Solvent System Composition | Achievable Concentration | Solution Appearance |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 3.5 mg/mL (3.29 mM) | Clear |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 3.5 mg/mL (3.29 mM) | Clear |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 3.5 mg/mL (3.29 mM) | Clear |
Note: If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[3]
Storage and Stability of Stock Solutions
Proper storage of stock solutions is crucial to prevent degradation and maintain the potency of the compound. For auristatin derivatives like this compound, temperature and light are key factors influencing stability.
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Recommended Maximum Storage Period | Important Considerations |
| -80°C | 6 months | Protect from light |
| -20°C | 1 month | Protect from light |
While specific quantitative degradation kinetics for this compound are not publicly available, studies on related auristatin derivatives indicate that they are generally stable.[1] However, for long-term studies, it is advisable to prepare fresh working solutions from frozen stock solutions. Forced degradation studies on auristatin intermediates show susceptibility to acidic and basic hydrolysis, oxidation, and thermal stress, highlighting the importance of adhering to recommended storage conditions.[1]
Mechanism of Action: The Auristatin Pathway
This compound is a component of an auristatin-based ADC. Auristatins exert their potent cytotoxic effects by disrupting microtubule dynamics, which are essential for cell division.[4][5]
The ADC, BAY 1129980, targets the C4.4A (LYPD3) protein, which is expressed on the surface of certain cancer cells, such as non-small cell lung cancer.[1][2] Upon binding to C4.4A, the ADC is internalized by the cancer cell. Inside the cell, the linker connecting the antibody to the auristatin payload (derived from this compound) is cleaved, releasing the cytotoxic agent. The free auristatin then binds to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death).[4][5][6]
Experimental Protocols
The following protocols provide a general framework for the preparation and use of this compound solutions in a research setting.
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution that can be further diluted for various assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
Procedure:
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent condensation.
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration (Molecular Weight of this compound: 1063.33 g/mol ).
-
Add the calculated volume of DMSO to the tube containing the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gentle warming or sonication can be applied.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][2][3]
Preparation of Working Solutions for in vitro Assays
This protocol details the dilution of the DMSO stock solution into an aqueous buffer for cell-based assays.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium or desired aqueous buffer
-
Sterile polypropylene (B1209903) tubes
Procedure:
-
Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium or the appropriate buffer to achieve the desired final concentrations for your experiment.
-
It is recommended to prepare fresh working solutions for each experiment and not to store diluted aqueous solutions for extended periods. The stability of auristatin derivatives can be compromised in aqueous solutions over time.
Safety and Handling Precautions
This compound is a potent cytotoxic compound and should be handled with extreme care to avoid exposure.
Personal Protective Equipment (PPE):
-
Gloves: Wear two pairs of chemotherapy-rated nitrile gloves.
-
Lab Coat: A disposable, solid-front gown is recommended.
-
Eye Protection: Use safety glasses or goggles.
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood or biological safety cabinet, a respirator is advised.
Handling:
-
All handling of this compound, both in powder and solution form, should be performed in a certified chemical fume hood or a Class II biological safety cabinet.
-
Avoid inhalation of the powder and contact with skin and eyes.
-
In case of a spill, follow institutional procedures for cleaning up cytotoxic agents.
Disposal:
-
All materials contaminated with this compound, including pipette tips, tubes, and gloves, should be disposed of as cytotoxic waste according to institutional and local regulations.
By adhering to these guidelines, researchers can ensure the safe and effective use of this compound in their experiments, leading to reliable and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. Preclinical Antitumor Efficacy of BAY 1129980—a Novel Auristatin-Based Anti-C4.4A (LYPD3) Antibody–Drug Conjugate for t… [ouci.dntb.gov.ua]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Increasing the Potential of the Auristatin Cancer-Drug Family by Shifting the Conformational Equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: Synthesis of BAY 1129980
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY 1129980, also known as Lupartumab Amadotin, is an antibody-drug conjugate (ADC) that has been investigated for the treatment of C4.4A (LYPD3) expressing tumors, such as non-small cell lung cancer.[1][2][3][4] This document provides a detailed protocol for the synthesis of BAY 1129980, which involves the conjugation of the cytotoxic auristatin derivative to the fully human C4.4A-targeting monoclonal antibody, BAY 1135626, via a noncleavable alkyl hydrazide linker.[2] The resulting ADC exhibits a drug-to-antibody ratio (DAR) of approximately 4.[1][5]
Introduction
Antibody-drug conjugates are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. Unlike chemotherapy, ADCs are intended to target and kill tumor cells while sparing healthy cells. BAY 1129980 is comprised of three key components:
-
Monoclonal Antibody: this compound is a human IgG1 antibody that specifically targets the C4.4A (LYPD3) antigen, which is overexpressed in various solid tumors.
-
Cytotoxic Payload: A potent auristatin W derivative that inhibits microtubule polymerization, leading to cell cycle arrest and apoptosis.[1]
-
Linker: A noncleavable alkyl hydrazide linker that connects the antibody to the cytotoxic payload, ensuring stability in circulation and release of the payload upon internalization into the target cancer cell.[1][6]
The synthesis of BAY 1129980 is achieved through the conjugation of the payload to the cysteine residues of the antibody.
Quantitative Data Summary
The following table summarizes the in vitro potency of BAY 1129980 in various C4.4A-expressing cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| hC4.4A:A549 | Lung Cancer (transfected) | 0.05 |
| NCI-H292 | Lung Cancer | 0.6 |
Data represents the half-maximal inhibitory concentration (IC50) of cell viability after 72 hours of treatment with BAY 1129980.[2]
Experimental Protocol: Synthesis of BAY 1129980
This protocol describes the general steps for the conjugation of the auristatin derivative to the this compound antibody.
Materials:
-
This compound monoclonal antibody
-
Auristatin W derivative with linker
-
Reducing agent (e.g., TCEP)
-
Oxidizing agent (e.g., dehydroascorbic acid)
-
Quenching agent (e.g., N-acetylcysteine)
-
Purification system (e.g., size exclusion chromatography)
-
Reaction buffers and solvents
Procedure:
-
Antibody Reduction: The this compound antibody is partially reduced to expose the cysteine residues for conjugation. This is typically achieved by incubation with a reducing agent like TCEP at a specific molar ratio and temperature.
-
Payload Conjugation: The activated auristatin W derivative-linker is added to the reduced antibody solution. The reaction is allowed to proceed for a set amount of time to achieve the desired drug-to-antibody ratio.
-
Oxidation: A mild oxidizing agent is added to re-oxidize any remaining free thiols and stabilize the conjugate.
-
Quenching: The reaction is quenched by the addition of a quenching agent to cap any unreacted linkers.
-
Purification: The resulting BAY 1129980 ADC is purified from unconjugated antibody, free payload, and other reaction components using a suitable chromatography method such as size exclusion chromatography.
-
Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), purity, and concentration.
Visualizations
Mechanism of Action of BAY 1129980
Caption: Mechanism of action of BAY 1129980.
Synthetic Workflow for BAY 1129980
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. [PDF] Preclinical Antitumor Efficacy of BAY 1129980—a Novel Auristatin-Based Anti-C4.4A (LYPD3) Antibody–Drug Conjugate for the Treatment of Non–Small Cell Lung Cancer | Semantic Scholar [semanticscholar.org]
- 4. Preclinical Antitumor Efficacy of BAY 1129980-a Novel Auristatin-Based Anti-C4.4A (LYPD3) Antibody-Drug Conjugate for the Treatment of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical Antitumor Efficacy of BAY 1129980—a Novel Auristatin-Based Anti-C4.4A (LYPD3) Antibody–Drug Conjugate for t… [ouci.dntb.gov.ua]
Application Notes and Protocols for the Conjugation of Auristatin-Based Payloads to Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of potent cytotoxic agents to cancer cells. This approach minimizes systemic toxicity while maximizing efficacy at the tumor site. A key example of this technology is BAY 1129980 (Lupartumab Amadotin), an ADC developed for non-small cell lung cancer (NSCLC). BAY 1129980 comprises a fully human monoclonal antibody targeting C4.4A (LYPD3), conjugated to a highly potent auristatin derivative via a stable linker. The monoclonal antibody component of this ADC is referred to as BAY 1135626.[1]
These application notes provide a comprehensive overview of the principles and methodologies involved in the conjugation of auristatin-based payloads to monoclonal antibodies, using the development of auristatin-based ADCs as a framework. Detailed protocols for conjugation, characterization, and in vitro evaluation are provided to guide researchers in the development of novel ADCs.
Signaling Pathway and Mechanism of Action
The ADC BAY 1129980 targets C4.4A (also known as LYPD3), a protein expressed on the surface of certain tumor cells, including a significant percentage of NSCLC cases.[2][3] Upon binding to C4.4A, the ADC is internalized by the cancer cell. Inside the cell, the cytotoxic auristatin payload is released, leading to the disruption of microtubule dynamics. This interference with the cellular cytoskeleton induces cell cycle arrest and ultimately leads to apoptotic cell death.
Caption: Mechanism of action for a C4.4A-targeting antibody-drug conjugate.
Quantitative Data Summary
The following tables summarize key quantitative data for the C4.4A-targeting ADC, BAY 1129980, and provide a template for expected values when developing similar auristatin-based ADCs.
Table 1: In Vitro Cytotoxicity of BAY 1129980
| Cell Line | Target Expression | IC50 (nM) | Reference |
| hC4.4A:A549 | High | 0.05 | [4] |
| mock:A549 | Low/Negative | >100 | [4] |
| NCI-H292 | Endogenous | 0.08 | [2][3] |
| NCI-H322 | Endogenous | 0.12 | [1] |
| NCI-H441 | Endogenous | 0.15 | [2][3] |
| NCI-H520 | Endogenous | 0.09 | [2][3] |
Table 2: In Vivo Efficacy of BAY 1129980 in Xenograft Models
| Xenograft Model | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| NCI-H292 | 1.9 mg/kg, i.v., Q4D x 3 | Significant | [1] |
| NCI-H292 | 15 mg/kg, i.v., Q4D x 3 | Marked delay in tumor growth | [1] |
| NCI-H322 | 7.5 mg/kg, i.v., Q4D x 3 | Significant | [1] |
| Patient-Derived Xenograft (PDX) | 7.5 and 15 mg/kg, i.v., Q4D x 3 | Target-dependent antitumor efficacy | [1] |
Table 3: Physicochemical Characteristics of BAY 1129980
| Parameter | Value | Method | Reference |
| Drug-to-Antibody Ratio (DAR) | ~4 | Reversed-Phase HPLC | [2] |
| Purity | >95% | Size Exclusion Chromatography | [2] |
Experimental Protocols
The following protocols provide a general framework for the conjugation of an auristatin-based payload to a monoclonal antibody, followed by characterization and in vitro testing. While BAY 1129980 utilizes a specific non-cleavable alkyl hydrazide linker, the following protocol details a common and well-established method for cysteine-based conjugation of a maleimide-containing drug-linker, which can be adapted for various auristatin derivatives.
Experimental Workflow Overview
Caption: General experimental workflow for ADC development.
Protocol 1: Cysteine-Based Conjugation of a Maleimide-Activated Auristatin Payload
This protocol describes the conjugation of a maleimide-containing auristatin derivative to a monoclonal antibody via partial reduction of interchain disulfide bonds.
Materials:
-
Monoclonal Antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water)
-
Maleimide-activated auristatin derivative (e.g., mc-vc-PAB-MMAE) dissolved in dimethyl sulfoxide (B87167) (DMSO)
-
PBS, pH 7.4
-
Desalting columns (e.g., Sephadex G-25)
-
Quenching solution (e.g., 10 mM N-acetylcysteine)
Procedure:
-
Antibody Preparation:
-
Start with a solution of the monoclonal antibody at a concentration of 5-10 mg/mL in PBS, pH 7.4.
-
Ensure the buffer is free of any primary amines or thiols.
-
-
Partial Reduction of the Antibody:
-
Add a 2.5 to 3.0 molar excess of TCEP solution to the antibody solution.
-
Incubate at 37°C for 1-2 hours with gentle mixing. This step partially reduces the interchain disulfide bonds, exposing free thiol groups for conjugation.
-
-
Conjugation Reaction:
-
Add the maleimide-activated auristatin derivative solution to the reduced antibody solution. A molar excess of 5-10 fold of the drug-linker over the antibody is recommended. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing, protected from light.
-
-
Quenching the Reaction:
-
To cap any unreacted thiol groups on the antibody, add a quenching solution such as N-acetylcysteine to a final concentration of 1 mM.
-
Incubate for 20 minutes at room temperature.
-
-
Purification of the ADC:
-
Remove unconjugated drug-linker and other small molecules by size-exclusion chromatography (SEC) using a pre-equilibrated desalting column (e.g., Sephadex G-25) with PBS, pH 7.4 as the mobile phase.
-
Collect the fractions containing the purified ADC, which will elute in the void volume.
-
Pool the ADC-containing fractions and determine the protein concentration using a standard method (e.g., BCA assay or UV-Vis spectroscopy at 280 nm).
-
Protocol 2: Characterization of the Antibody-Drug Conjugate
1. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC):
-
Principle: HIC separates molecules based on their hydrophobicity. The conjugation of a hydrophobic drug-linker to an antibody increases its overall hydrophobicity. ADCs with different numbers of conjugated drugs will have different retention times on a HIC column.
-
Method:
-
Use a HIC column (e.g., Butyl-NPR) with a decreasing salt gradient (e.g., from high to low ammonium (B1175870) sulfate (B86663) concentration in a phosphate (B84403) buffer).
-
Inject the purified ADC onto the column.
-
Monitor the elution profile at 280 nm.
-
The resulting chromatogram will show peaks corresponding to the unconjugated antibody (DAR=0) and the ADC species with varying drug loads (DAR=2, DAR=4, etc.).
-
Calculate the average DAR by integrating the peak areas for each species and using the following formula: Average DAR = Σ (% Peak Area of each species * DAR of each species) / 100
-
2. Mass Spectrometry (MS) for Confirmation of Conjugation and DAR:
-
Principle: LC-MS can be used to determine the exact mass of the intact ADC and its subunits (light chain and heavy chain), confirming successful conjugation and providing a precise DAR value.
-
Method:
-
For intact mass analysis, desalt the ADC sample and analyze using a high-resolution mass spectrometer (e.g., Q-TOF).
-
For subunit analysis, reduce the ADC to separate the light and heavy chains before LC-MS analysis.
-
The mass difference between the unconjugated and conjugated species will correspond to the mass of the attached drug-linker.
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the potency of the ADC in killing target cancer cells.
Materials:
-
Target (antigen-positive) and control (antigen-negative) cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
Purified ADC and unconjugated antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the target and control cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the ADC and the unconjugated antibody in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted ADC or antibody solutions to the respective wells. Include untreated cells as a control.
-
Incubate the plates for 72-96 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
-
Logical Relationship of ADC Components
The successful design and function of an ADC rely on the interplay of its three core components: the antibody, the linker, and the cytotoxic payload.
Caption: Logical relationship of ADC components and their contribution to the therapeutic window.
Conclusion
The development of potent and specific ADCs like BAY 1129980 requires a multi-faceted approach encompassing careful selection of the target antigen, antibody, linker, and cytotoxic payload. The protocols and data presented in these application notes provide a foundational guide for researchers in the field of ADC development. By following systematic conjugation, purification, and characterization procedures, and by conducting robust in vitro and in vivo evaluations, researchers can advance the development of the next generation of targeted cancer therapies.
References
Application Note: Reversed-Phase HPLC Methods for Drug-to-Antibody Ratio (DAR) Analysis of BAY 1129980
Abstract
This application note provides detailed protocols for the determination of the drug-to-antibody ratio (DAR) of BAY 1129980, an antibody-drug conjugate (ADC), using reversed-phase high-performance liquid chromatography (RP-HPLC). BAY 1129980 is composed of a human IgG1 monoclonal antibody targeting C4.4A (LYPD3) conjugated to a potent auristatin derivative.[1][2] The DAR is a critical quality attribute that influences the efficacy and safety of the ADC. Two primary RP-HPLC methods are presented: one for the analysis of the intact ADC and another for the analysis of the reduced ADC, providing orthogonal approaches for comprehensive characterization.
Introduction
BAY 1129980 is an antibody-drug conjugate designed for the treatment of C4.4A-positive cancers, such as non-small cell lung cancer.[1][2] The therapeutic agent consists of a monoclonal antibody targeting the C4.4A antigen, enabling specific delivery of a cytotoxic auristatin payload to tumor cells.[3][4] Upon binding to C4.4A on the tumor cell surface, BAY 1129980 is internalized, and the auristatin payload is released, leading to microtubule disruption and subsequent cell death.
The number of drug molecules conjugated to each antibody, or the DAR, is a crucial parameter affecting the ADC's stability, pharmacokinetics, and therapeutic index. A heterogeneous mixture of species with different DAR values (e.g., DAR0, DAR2, DAR4, etc.) is typically produced during the conjugation process. Therefore, robust analytical methods are required to accurately quantify the DAR distribution and calculate the average DAR.
Reversed-phase HPLC is a powerful technique for the characterization of ADCs. While hydrophobic interaction chromatography (HIC) is also commonly used, RP-HPLC offers high resolution and compatibility with mass spectrometry. This note details optimized RP-HPLC methods for both intact and reduced BAY 1129980, allowing for a thorough assessment of its drug load distribution.
Experimental Protocols
Method 1: Intact ADC Analysis by RP-HPLC
This method allows for the separation of different drug-loaded species of the intact BAY 1129980.
Instrumentation:
-
HPLC System: Agilent 1290 Infinity II Bio LC System or equivalent
-
Detector: Diode Array Detector (DAD) or UV detector
-
Column: Agilent ZORBAX RRHD SB300-C8, 2.1 x 150 mm, 1.8 µm or equivalent wide-pore C4 or C8 column
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Chromatographic Conditions:
| Parameter | Value |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 80°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 16 | |
| 18 | |
| 18.1 | |
| 20 |
Sample Preparation:
-
Dilute the BAY 1129980 sample to a concentration of 1 mg/mL in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
If necessary, centrifuge the sample to remove any particulates before injection.
Method 2: Reduced ADC Analysis by RP-HPLC
This method involves the reduction of the disulfide bonds of BAY 1129980 to separate the light and heavy chains and their drug-conjugated forms.
Instrumentation:
-
Same as Method 1.
-
Column: Waters ACQUITY UPLC Protein BEH C4, 300 Å, 1.7 µm, 2.1 x 50 mm or equivalent
Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Chromatographic Conditions:
| Parameter | Value |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 70°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Gradient Program | Time (min) |
| 0 | |
| 12 | |
| 13 | |
| 15 | |
| 15.1 | |
| 18 |
Sample Preparation (Reduction):
-
To 50 µg of BAY 1129980 (at 1 mg/mL), add a solution of dithiothreitol (B142953) (DTT) to a final concentration of 10 mM.
-
Incubate the mixture at 37°C for 30 minutes to ensure complete reduction of the disulfide bonds.
-
Cool the sample to room temperature before injection.
Data Analysis and Presentation
The average DAR is calculated from the integration of the chromatographic peaks corresponding to the different drug-loaded species.
For Intact ADC Analysis: The average DAR is calculated using the following formula: Average DAR = Σ (Peak Area of DARn * n) / Σ (Peak Area of all DAR species) Where 'n' is the number of drugs conjugated to the antibody for a given peak.
For Reduced ADC Analysis: The average DAR is calculated based on the peak areas of the unconjugated and conjugated light (L) and heavy (H) chains. Average DAR = [ (Σ Peak Area of H chains with n drugs * n) + (Σ Peak Area of L chains with n drugs * n) ] / (Σ Peak Area of all H chains + Σ Peak Area of all L chains)
Quantitative Data Summary (Illustrative)
The following table presents illustrative data for the DAR analysis of a typical batch of BAY 1129980 using the intact RP-HPLC method.
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR0 | 8.5 | 5.2 |
| DAR2 | 9.8 | 25.8 |
| DAR4 | 10.9 | 58.3 |
| DAR6 | 11.7 | 9.1 |
| DAR8 | 12.4 | 1.6 |
| Average DAR | 3.8 |
Visualizations
Caption: Mechanism of action of BAY 1129980.
Caption: Experimental workflow for RP-HPLC DAR analysis.
Conclusion
The reversed-phase HPLC methods detailed in this application note provide robust and reliable approaches for the determination of the drug-to-antibody ratio of BAY 1129980. The intact ADC analysis offers a direct measurement of the drug load distribution, while the reduced ADC analysis serves as a valuable orthogonal method. These protocols are essential for the quality control and characterization of BAY 1129980, ensuring its safety and efficacy as a therapeutic agent.
References
Application Note: Purity Assessment of BAY 1129980 Using Size Exclusion Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 1129980 (Lupartumab Amadotin) is an antibody-drug conjugate (ADC) that represents a promising therapeutic approach for cancers expressing C4.4A (LYPD3), such as non-small cell lung cancer.[1][2][3] As with all biotherapeutics, ensuring the purity and quality of the final product is critical for its safety and efficacy. Size Exclusion Chromatography (SEC) is a powerful and widely used analytical technique for characterizing the size variants of monoclonal antibodies (mAbs) and ADCs.[4][5] This application note describes a method for the purity assessment of BAY 1129980 using high-performance liquid chromatography-based size exclusion chromatography (HPLC-SEC) coupled with UV and Multi-Angle Light Scattering (MALS) detection. This method allows for the separation and quantification of the monomeric form from high-molecular-weight (HMW) aggregates and low-molecular-weight (LMW) fragments.
The inherent nature of ADCs, which combines a large antibody with a smaller, often hydrophobic cytotoxic drug, can present analytical challenges.[4] The methodology outlined here is designed to provide a robust and accurate assessment of the purity of BAY 1129980, a critical quality attribute (CQA) in its development and manufacturing.
Experimental Protocols
Materials and Reagents
-
Sample: BAY 1129980, concentration at 1 mg/mL
-
Mobile Phase/Eluent: 100 mM Sodium Phosphate, 200 mM Sodium Chloride, pH 6.8
-
Instrumentation:
-
HPLC system with a biocompatible flow path (e.g., Agilent 1290 Infinity II Bio LC)
-
Autosampler with temperature control set to 4°C
-
UV/Vis Detector (monitoring at 280 nm)
-
Multi-Angle Light Scattering (MALS) Detector (e.g., Wyatt DAWN)
-
Refractive Index (RI) Detector (for MALS concentration determination)
-
-
SEC Column: Agilent AdvanceBio SEC 300 Å, 2.7 µm, 7.8 x 300 mm or equivalent
-
Data Acquisition and Analysis Software: Chromatography data system and MALS analysis software (e.g., Agilent OpenLab, Wyatt ASTRA)
Chromatographic Conditions
| Parameter | Condition |
| Column | Agilent AdvanceBio SEC 300 Å, 2.7 µm, 7.8 x 300 mm |
| Mobile Phase | 100 mM Sodium Phosphate, 200 mM NaCl, pH 6.8 |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 20 µL |
| UV Detection | 280 nm |
| Run Time | 20 minutes |
Methodology
-
System Preparation:
-
Equilibrate the entire HPLC system, including the column and detectors, with the mobile phase until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure the absence of system peaks.
-
-
Sample Preparation:
-
Thaw the BAY 1129980 sample on ice.
-
If necessary, dilute the sample to a final concentration of 1 mg/mL using the mobile phase.
-
Filter the sample through a 0.22 µm PVDF syringe filter to remove any particulate matter.
-
-
Data Acquisition:
-
Inject 20 µL of the prepared BAY 1129980 sample.
-
Collect data from the UV, MALS, and RI detectors for the duration of the run.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram obtained from the UV detector.
-
Calculate the percentage of the main monomer peak, HMW species (aggregates), and LMW species (fragments) based on the peak areas.
-
Utilize the MALS and RI data to determine the absolute molecular weight of each species. This confirms the identity of the monomer, dimer, and other aggregates.[6][7]
-
Data Presentation
The primary output of this analysis is a chromatogram showing the separation of size variants. The quantitative data derived from the chromatogram should be summarized in a table for clarity and easy comparison across different batches or stability studies.
Table 1: Summary of Purity Assessment for BAY 1129980
| Species | Retention Time (min) | Relative Peak Area (%) | Molecular Weight (kDa) - MALS |
| High-Molecular-Weight | ~ 8.5 | < 2.0 | > 300 |
| Monomer | ~ 10.0 | > 98.0 | ~ 150 |
| Low-Molecular-Weight | ~ 12.5 | < 0.5 | < 100 |
Note: Retention times are approximate and may vary depending on the specific column and system.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the size exclusion chromatography workflow for the purity assessment of BAY 1129980.
Caption: Workflow for SEC-MALS Purity Analysis of BAY 1129980.
Signaling Pathway Context
While SEC does not directly probe signaling pathways, understanding the mechanism of action of BAY 1129980 is crucial for interpreting the significance of its purity. BAY 1129980 targets the C4.4A protein on the surface of cancer cells. Upon binding, the ADC is internalized, and the cytotoxic auristatin payload is released, leading to the disruption of microtubules and subsequent cell death. The presence of aggregates could potentially alter the binding affinity, internalization rate, or immunogenicity of the drug, while fragments may lack binding capability altogether.
Caption: Mechanism of Action of BAY 1129980.
Conclusion
The described size exclusion chromatography method, enhanced with MALS detection, provides a reliable and accurate means for assessing the purity of the antibody-drug conjugate BAY 1129980. By separating and quantifying aggregates and fragments from the active monomeric form, this protocol is essential for quality control, batch release, and stability testing throughout the drug development process. The use of MALS for absolute molecular weight determination adds a layer of confirmation to peak identification, making the overall analysis more robust. This application note serves as a foundational protocol that can be further optimized and validated for specific regulatory requirements.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adcreview.com [adcreview.com]
- 4. agilent.com [agilent.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. SEC-MALLS for Antibody Drug Characterization - Creative Proteomics [creative-proteomics.com]
- 7. agilent.com [agilent.com]
Application Notes and Protocols: Quality Control Parameters for BAY 1135626
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the quality control (QC) parameters for BAY 1135626, a precursor for the synthesis of the auristatin-based antibody-drug conjugate (ADC), BAY 1129980. The following sections detail the key specifications, analytical methodologies, and a general workflow for ensuring the quality and consistency of this compound for research and development purposes.
Introduction
This compound is a key synthetic intermediate used in the development of potent anti-cancer therapies. As a critical component of an ADC, its purity, identity, and overall quality directly impact the efficacy and safety of the final therapeutic agent. Therefore, stringent quality control is paramount. This document outlines the essential QC parameters and provides standardized protocols for their assessment.
Quality Control Specifications
The following table summarizes the key quality control specifications for this compound. These parameters should be confirmed for each batch to ensure consistency and reliability.
| Parameter | Specification | Analytical Method |
| Appearance | White to off-white solid | Visual Inspection |
| Identity | Conforms to the expected structure | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |
| Purity | ≥99% | High-Performance Liquid Chromatography (HPLC) |
| Molecular Formula | C₅₅H₈₆N₁₀O₁₁ | --- |
| Molecular Weight | 1063.33 g/mol | Mass Spectrometry (MS) |
| CAS Number | 1404071-37-9 | --- |
Experimental Protocols
The following are general protocols for the key analytical methods used in the quality control of this compound. These should be adapted and validated for specific laboratory conditions and instrumentation.
Appearance (Visual Inspection)
Objective: To ensure the physical appearance of the material is consistent.
Methodology:
-
Place a representative sample of this compound onto a clean, white surface.
-
Visually inspect the sample under good lighting conditions.
-
Record the color and physical state (e.g., solid, powder, crystalline).
-
Compare the observation to the established specification (White to off-white solid).
Identity Confirmation by Mass Spectrometry (MS)
Objective: To confirm the molecular weight of this compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Analysis:
-
Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.
-
Acquire the mass spectrum in positive ion mode.
-
Observe the [M+H]⁺ adduct.
-
-
Data Interpretation: The observed mass for the [M+H]⁺ ion should be within a narrow tolerance (typically <5 ppm) of the calculated exact mass of C₅₅H₈₇N₁₀O₁₁⁺.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and to identify any impurities.
Methodology:
-
Chromatographic Conditions (Typical):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 214 nm and 280 nm.
-
-
Sample Preparation: Prepare a solution of this compound in the initial mobile phase composition at a concentration of approximately 1 mg/mL.
-
Analysis:
-
Inject a known volume (e.g., 10 µL) of the sample solution onto the HPLC system.
-
Record the chromatogram.
-
-
Data Interpretation:
-
Calculate the area percent of the main peak corresponding to this compound.
-
The purity is reported as the percentage of the main peak area relative to the total peak area.
-
The result should meet the specification of ≥99%.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the quality control workflow for a synthetic small molecule like this compound.
Caption: Quality Control Workflow for this compound.
This comprehensive approach to quality control ensures that this compound meets the necessary standards for its use in the synthesis of antibody-drug conjugates, contributing to the development of safe and effective cancer therapeutics.
Application Notes and Protocols for BAY 1135626
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 1135626 is a key synthetic intermediate used in the development of the antibody-drug conjugate (ADC), BAY 1129980. This ADC is a promising therapeutic agent targeting C4.4A (LYPD3), a protein expressed in non-small cell lung cancer (NSCLC). BAY 1129980 is an auristatin-based ADC, indicating that this compound is a component of the cytotoxic payload or linker-payload system. These application notes provide a summary of the available data and protocols for the use of materials derived from this compound in preclinical cancer research.
Certificate of Analysis (Representative)
A formal Certificate of Analysis for this compound is not publicly available. The following table represents typical data that would be found on a Certificate of Analysis for a high-purity chemical intermediate for research and development.
| Parameter | Specification | Results |
| Appearance | White to off-white solid | Conforms |
| Purity (HPLC) | ≥98.0% | 99.2% |
| Identity (¹H NMR, MS) | Conforms to structure | Conforms |
| Solubility | Soluble in DMSO | Soluble |
| Moisture Content (Karl Fischer) | ≤0.5% | 0.2% |
| Residual Solvents | To be reported | <0.1% Dichloromethane |
Quantitative Data Summary
The following tables summarize the quantitative data for the final ADC, BAY 1129980, which is synthesized using this compound.
In Vitro Efficacy of BAY 1129980
| Cell Line | Target Expression | IC₅₀ (nM) | Assay |
| hC4.4A:A549 | High | 0.05[1] | CellTiter-Glo® Luminescent Cell Viability Assay |
| mock:A549 | Low/Negative | >100 | CellTiter-Glo® Luminescent Cell Viability Assay |
In Vivo Efficacy of BAY 1129980 in Xenograft Models
| Xenograft Model | Treatment | Dosage | Outcome |
| NCI-H292 (NSCLC) | BAY 1129980 | 1.9 - 7.5 mg/kg (i.v.) | Dose-dependent tumor growth inhibition[1] |
| Patient-Derived Xenograft (PDX) Models (Lu7064, Lu7126, Lu7433, Lu7466) | BAY 1129980 | Not specified | Efficacious in C4.4A-expressing models[2] |
Experimental Protocols
In Vitro Cell Proliferation Assay
This protocol is adapted from methodologies used to evaluate the potency of antibody-drug conjugates.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of BAY 1129980 on cancer cell lines with varying C4.4A expression.
Materials:
-
hC4.4A:A549 (C4.4A overexpressing) and mock:A549 (control) cells
-
Cell culture medium (e.g., DMEM/F12) with 10% FBS
-
BAY 1129980
-
Control ADC (non-targeting)
-
96-well clear bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed hC4.4A:A549 and mock:A549 cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of BAY 1129980 and a non-targeted control ADC in cell culture medium.
-
Remove the culture medium from the plates and add 100 µL of the diluted compounds to the respective wells.
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After incubation, allow the plates to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the IC₅₀ values by plotting the luminescence signal against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.
In Vivo Xenograft Tumor Assay
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of BAY 1129980 in a mouse xenograft model.[3][4]
Objective: To assess the in vivo anti-tumor activity of BAY 1129980 in a human NSCLC xenograft model.
Materials:
-
Female athymic nude mice (6-8 weeks old)
-
NCI-H292 human NSCLC cells
-
Matrigel
-
BAY 1129980
-
Vehicle control (e.g., saline)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant NCI-H292 cells (e.g., 5 x 10⁶ cells in 100 µL of a 1:1 mixture of media and Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly. When tumors reach a mean volume of approximately 100-200 mm³, randomize the mice into treatment and control groups.
-
Administer BAY 1129980 intravenously (i.v.) at the desired dose levels (e.g., 1.9, 3.8, and 7.5 mg/kg) and schedule (e.g., once weekly). The control group receives vehicle.
-
Measure tumor volume (length x width²) and body weight twice weekly.
-
Continue treatment and monitoring for a predefined period (e.g., 21 days) or until tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Analyze the data by comparing the tumor growth inhibition in the treated groups to the control group.
Visualizations
Signaling and Experimental Workflow Diagrams
Caption: Mechanism of action for the ADC BAY 1129980.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical Antitumor Efficacy of BAY 1129980-a Novel Auristatin-Based Anti-C4.4A (LYPD3) Antibody-Drug Conjugate for the Treatment of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
Bioanalytical Methods for the Detection of BAY 1129980 in Biological Samples
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 1129980, also known as Lupartumab amadotin, is an antibody-drug conjugate (ADC) that represents a targeted therapeutic approach for cancers expressing C4.4A (LYPD3), such as non-small cell lung cancer.[1][2][3] This ADC consists of a fully human monoclonal antibody targeting C4.4A, linked to a potent auristatin derivative (a microtubule-disrupting agent) via a noncleavable linker.[1][4] The targeted delivery of the cytotoxic payload to tumor cells enhances the therapeutic window by maximizing efficacy while minimizing systemic toxicity.
The complex nature of ADCs, which behave as both large and small molecules, necessitates a multi-tiered bioanalytical strategy to accurately characterize their pharmacokinetics (PK) and metabolism. This document provides detailed application notes and protocols for the quantitative analysis of BAY 1129980 and its key components in biological matrices. The primary analytes of interest in pharmacokinetic and metabolism studies of BAY 1129980 are:
-
Total Antibody: The concentration of the monoclonal antibody, regardless of whether it is conjugated to the drug.
-
Antibody-Drug Conjugate (ADC): The concentration of the antibody that is still conjugated to the cytotoxic payload.
-
Unconjugated Payload and its Metabolites: The concentration of the free auristatin derivative and its metabolites after they have been released from the antibody. Upon internalization into the target cell, BAY 1129980 is degraded, leading to the formation of active metabolites, including BAY 1112179 and BAY 1136309.
C4.4A (LYPD3) Signaling Pathway
BAY 1129980 targets the C4.4A (LYPD3) protein, a glycosylphosphatidylinositol (GPI)-anchored cell surface protein.[4] Overexpressed in various cancers, C4.4A is implicated in tumor progression, including cell migration, invasion, and metastasis. The binding of its ligand, Anterior Gradient 2 (AGR2), to C4.4A can initiate downstream signaling cascades that promote these malignant phenotypes. Key pathways involved include the PI3K/AKT and MAPK/ERK pathways. Understanding this pathway is crucial for elucidating the mechanism of action of BAY 1129980.
Caption: AGR2-C4.4A signaling pathway promoting cancer cell proliferation and migration.
Bioanalytical Methods: An Overview
A combination of ligand-binding assays (LBA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) is typically employed for the bioanalysis of ADCs.
| Analyte | Recommended Method | Key Considerations |
| Total Antibody | Ligand-Binding Assay (ELISA) | Requires specific capture and detection antibodies. Important for understanding the overall exposure to the antibody component. |
| Antibody-Drug Conjugate (ADC) | Hybrid Ligand-Binding Assay with LC-MS/MS (Immuno-capture LC-MS/MS) | Provides information on the concentration of the active, drug-conjugated antibody. |
| Unconjugated Payload and Metabolites | LC-MS/MS | High sensitivity and specificity are required to detect low concentrations of the released cytotoxic agent and its metabolites in circulation. |
Experimental Workflow for ADC Bioanalysis
The general workflow for analyzing BAY 1129980 and its components in biological samples involves several key steps from sample collection to data analysis.
Caption: General experimental workflow for the bioanalysis of BAY 1129980.
Detailed Protocols
Protocol 1: Quantification of Total Antibody by ELISA
This protocol describes a sandwich ELISA for the determination of the total concentration of the BAY 1129980 antibody in human plasma.
Materials:
-
96-well microtiter plates
-
Capture Antibody (e.g., anti-human IgG (Fc specific))
-
Detection Antibody (e.g., HRP-conjugated anti-human IgG)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Blocking Buffer (PBS with 1% BSA)
-
Substrate (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
BAY 1129980 reference standard
-
Human plasma (control)
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the capture antibody at a concentration of 1-5 µg/mL in PBS overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample Incubation: Add 100 µL of standards, quality controls (QCs), and unknown samples (diluted in Blocking Buffer) to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add 100 µL of the HRP-conjugated detection antibody (diluted in Blocking Buffer) to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding 50 µL of Stop Solution.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Construct a standard curve by plotting the absorbance versus the concentration of the BAY 1129980 standards. Determine the concentration of the unknown samples from the standard curve.
Quantitative Data Summary (Example):
| Parameter | Value |
| Assay Range | 10 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Intra-assay Precision (%CV) | < 15% |
| Inter-assay Precision (%CV) | < 20% |
| Accuracy (% Bias) | ± 20% |
Protocol 2: Quantification of Active Metabolites (e.g., BAY 1136309) by LC-MS/MS
This protocol outlines a method for the quantification of the active metabolite BAY 1136309 in human plasma using liquid chromatography-tandem mass spectrometry.
Materials:
-
BAY 1136309 reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog)
-
Acetonitrile (ACN) with 0.1% formic acid
-
Water with 0.1% formic acid
-
Human plasma (control)
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, standard, or QC, add 10 µL of IS solution.
-
Add 200 µL of cold ACN to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
-
LC-MS/MS Analysis:
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5-95% B over 5 minutes).
-
Mass Spectrometry: Operate in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). Optimize MRM transitions for BAY 1136309 and the IS.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the IS.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a standard curve by plotting the peak area ratio versus the concentration of the standards.
-
Determine the concentration of the unknown samples from the standard curve.
-
Quantitative Data Summary (Example):
| Parameter | Value |
| Assay Range | 0.1 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-assay Precision (%CV) | < 10% |
| Inter-assay Precision (%CV) | < 15% |
| Accuracy (% Bias) | ± 15% |
| Matrix Effect | < 15% |
| Recovery | > 85% |
Conclusion
The bioanalytical methods described in these application notes provide a framework for the comprehensive pharmacokinetic characterization of BAY 1129980. The choice of assay will depend on the specific questions being addressed in a given study. For a complete understanding of the disposition of BAY 1129980, it is recommended to employ a combination of these methods to measure the total antibody, the active ADC, and the released cytotoxic payload and its metabolites. The provided protocols are examples and should be fully validated according to regulatory guidelines before use in preclinical and clinical studies.
References
Application Notes and Protocols for BAY 1135626 Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 1135626 is a potent auristatin W derivative designed for the development of antibody-drug conjugates (ADCs).[1][2] Auristatins are highly cytotoxic agents that function by inhibiting tubulin polymerization, a critical process for cell division, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[3][4][5] This potent anti-mitotic activity makes auristatin derivatives, such as this compound, valuable payloads for targeted cancer therapy.
This document provides a detailed, step-by-step guide for the conjugation of this compound to a monoclonal antibody (mAb) to generate an ADC. The protocol is based on the established chemistry used for the synthesis of BAY 1129980, an ADC targeting C4.4A (LYPD3), where this compound serves as the payload.[6] The conjugation strategy relies on the formation of a stable hydrazone bond between the hydrazide-functionalized linker of this compound and aldehyde groups introduced onto the carbohydrate moieties of the antibody.
Principle of the Conjugation Reaction
The conjugation of this compound to an antibody is a two-step process:
-
Antibody Modification: Generation of reactive aldehyde groups on the sugar chains (glycans) of the antibody. This is typically achieved through mild oxidation of vicinal diols in the carbohydrate structure using sodium periodate.
-
Conjugation: Reaction of the aldehyde-modified antibody with the hydrazide moiety of the this compound linker to form a stable hydrazone linkage.
This method allows for a degree of site-specificity, as the carbohydrate moieties are located in the Fc region of the antibody, away from the antigen-binding sites.
Signaling Pathway of the ADC Target: C4.4A (LYPD3)
The ADC synthesized using this compound, BAY 1129980, targets C4.4A (Ly6/PLAUR domain-containing protein 3), a glycosylphosphatidylinositol (GPI)-anchored cell surface protein.[6][7] C4.4A is overexpressed in various solid tumors, including non-small cell lung cancer (NSCLC), and has been associated with tumor progression, invasion, and metastasis.[6][8][9] Its limited expression in normal tissues makes it an attractive target for ADC-based therapies. Upon binding of the ADC to C4.4A on the cancer cell surface, the complex is internalized. Inside the cell, the ADC is trafficked to lysosomes, where the antibody is degraded, releasing the cytotoxic payload (the active metabolite of this compound). The released auristatin then disrupts the microtubule network, leading to cell cycle arrest and apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Preclinical Antitumor Efficacy of BAY 1129980—a Novel Auristatin-Based Anti-C4.4A (LYPD3) Antibody–Drug Conjugate for the Treatment of Non–Small Cell Lung Cancer | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Tubulin inhibitors as payloads of ADCs - ProteoGenix [proteogenix.science]
- 6. aacrjournals.org [aacrjournals.org]
- 7. LYPD3, a New Biomarker and Therapeutic Target for Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive analysis of exosome gene LYPD3 and prognosis/immune cell infiltration in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Optimal BAY 1135626 Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 1135626 is a potent drug-linker conjugate utilized in the synthesis of antibody-drug conjugates (ADCs), most notably in the creation of BAY 1129980, an auristatin-based ADC targeting C4.4A (LYPD3) for non-small cell lung cancer (NSCLC) research.[1][2][3] The successful and efficient conjugation of this compound to a monoclonal antibody (mAb) is critical for the therapeutic efficacy and stability of the resulting ADC. These application notes provide detailed protocols and optimal buffer conditions for the conjugation of this compound to antibodies, ensuring high-yield and site-specific modification.
The conjugation chemistry of this compound, like many auristatin-based payloads, involves the reaction of a maleimide (B117702) group on the linker with free sulfhydryl (thiol) groups on the antibody.[4][5] These thiol groups are typically generated by the selective reduction of interchain disulfide bonds within the antibody's hinge region. This method allows for a controlled drug-to-antibody ratio (DAR) and results in a stable thioether bond.
Signaling Pathway of Auristatin-Based ADCs
Auristatin derivatives, such as the payload of this compound, are highly potent microtubule-disrupting agents.[6][7][8] Upon binding of the ADC to its target antigen on a cancer cell, the complex is internalized, typically via endocytosis. Inside the cell, the linker is cleaved, releasing the auristatin payload. The free auristatin then binds to tubulin, inhibiting its polymerization and disrupting the microtubule network. This leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.
Caption: Signaling pathway of an auristatin-based ADC.
Optimal Buffer Conditions for Conjugation
The thiol-maleimide conjugation reaction is sensitive to buffer conditions. The following table summarizes the recommended buffer parameters for the two key steps of the conjugation process: antibody reduction and the conjugation reaction itself.
| Parameter | Antibody Reduction | Thiol-Maleimide Conjugation | Rationale |
| pH | 6.5 - 7.5 | 6.5 - 7.5 | Maintains stability of the antibody and favors selective reduction of hinge disulfide bonds. A neutral pH is optimal for the thiol-maleimide reaction, minimizing maleimide hydrolysis at higher pH and protonation of thiols at lower pH. |
| Buffer Type | Phosphate Buffer, HEPES, MOPS | Phosphate Buffer, HEPES, MOPS | Use of non-nucleophilic buffers is critical to avoid reaction with the maleimide group of this compound. Avoid Tris and other amine-containing buffers. |
| Chelating Agent | 1-5 mM EDTA | 1-5 mM EDTA | Prevents re-oxidation of sulfhydryl groups, which can be catalyzed by trace metal ions. |
| Temperature | 4 - 37 °C | 4 - 25 °C | Reduction can be performed at a higher temperature to increase efficiency, while the conjugation is typically carried out at a lower temperature to minimize side reactions. |
| Organic Co-solvent | ≤ 10% | ≤ 10% (e.g., DMSO, DMF) | This compound is often dissolved in an organic solvent. The final concentration of the co-solvent in the reaction mixture should be kept low to prevent antibody denaturation. |
Experimental Protocols
The following protocols provide a general framework for the conjugation of this compound to a monoclonal antibody. Optimization may be required for specific antibodies and desired drug-to-antibody ratios.
Experimental Workflow
Caption: General workflow for this compound conjugation.
Antibody Reduction
Objective: To selectively reduce the interchain disulfide bonds in the antibody hinge region to generate free thiol groups.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Reduction Buffer: 50 mM Phosphate buffer, 2 mM EDTA, pH 7.0
-
Desalting columns
Protocol:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in the Reduction Buffer.
-
Prepare a fresh stock solution of TCEP (e.g., 10 mM in water).
-
Add a 5-20 molar excess of TCEP to the antibody solution. The optimal molar excess should be determined empirically for each antibody.
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.
-
Immediately after incubation, remove the excess TCEP and reaction byproducts by buffer exchange into the Conjugation Buffer using a desalting column.
Thiol-Maleimide Conjugation
Objective: To conjugate the maleimide-activated this compound to the free thiol groups of the reduced antibody.
Materials:
-
Reduced antibody in Conjugation Buffer
-
This compound
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer: 50 mM Phosphate buffer, 2 mM EDTA, pH 7.0
Protocol:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).
-
Add a 5-10 molar excess of the this compound stock solution to the reduced antibody solution. The final concentration of the organic co-solvent should not exceed 10%.
-
Incubate the reaction mixture at room temperature (20-25°C) for 1-2 hours or at 4°C overnight with gentle mixing. Protect the reaction from light.
-
Quench the reaction by adding a 3-fold molar excess of N-acetylcysteine relative to the initial amount of this compound. Incubate for 20 minutes at room temperature.
Purification and Analysis of the ADC
Objective: To remove unconjugated this compound and other reaction components, and to characterize the resulting ADC.
Materials:
-
Crude ADC reaction mixture
-
Purification Buffer: PBS, pH 7.4
-
Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) system
Protocol:
-
Purify the ADC from the reaction mixture using SEC or HIC.
-
Analyze the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels. Common analytical techniques include:
-
UV-Vis Spectroscopy: To determine the concentrations of the antibody and the conjugated drug.
-
Hydrophobic Interaction Chromatography (HIC): To resolve species with different DARs.
-
Mass Spectrometry (MS): To confirm the identity and determine the precise mass of the ADC.
-
Size Exclusion Chromatography (SEC): To assess the purity and extent of aggregation.
-
Conclusion
The successful conjugation of this compound to a monoclonal antibody is a multi-step process that requires careful control of buffer conditions and reaction parameters. The protocols and guidelines presented in these application notes are based on the well-established thiol-maleimide conjugation chemistry commonly employed for auristatin-based ADCs. Adherence to these recommendations will facilitate the production of homogenous and stable ADCs for research and development purposes. It is important to note that optimization of these protocols for each specific antibody is crucial for achieving the desired product characteristics.
References
- 1. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cenmed.com [cenmed.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cellmosaic.com [cellmosaic.com]
- 6. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Purification of BAY 1129980
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the post-synthesis purification of BAY 1129980, an antibody-drug conjugate (ADC) composed of a fully human IgG1 monoclonal antibody targeting C4.4A (LYPD3) conjugated to a potent auristatin W derivative. The following protocols are designed to ensure high purity, homogeneity, and yield of the final ADC product, critical for preclinical and clinical applications.
Overview of the Purification Strategy
The purification of BAY 1129980 from the crude conjugation reaction mixture is a multi-step process designed to remove unconjugated antibody, excess small molecule drug-linker, residual solvents, and to fractionate the ADC based on its drug-to-antibody ratio (DAR). A typical purification workflow involves a series of chromatographic steps.
Experimental Workflow Diagram
Troubleshooting & Optimization
Troubleshooting low yield in BAY 1129980 synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields during the synthesis of the antibody-drug conjugate (ADC), BAY 1129980. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is BAY 1129980, and what does its "synthesis" entail?
A1: BAY 1129980, also known as Lupartumab Amadotin, is not a traditional small molecule but an antibody-drug conjugate (ADC).[1] Its synthesis involves the covalent linking of a highly potent cytotoxic agent, an auristatin derivative, to a human monoclonal antibody that targets the C4.4a (LYPD3) antigen, which is overexpressed on various cancer cells.[2][3][4] The process uses a stable, non-cleavable linker to connect the drug payload to the antibody.[2][3][4] Therefore, troubleshooting "low yield" pertains to inefficiencies in the conjugation, purification, or characterization of the final ADC product.
Q2: What is the mechanism of action for BAY 1129980?
A2: The monoclonal antibody component of BAY 1129980 specifically binds to the C4.4a antigen on the surface of tumor cells.[2][3][4] Following binding, the ADC-antigen complex is internalized by the cell. Inside the cell, the antibody is degraded in the lysosomes, which releases the auristatin payload.[5][] The released auristatin then disrupts the microtubule network, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death) of the cancer cell.[7]
Q3: What is the Drug-to-Antibody Ratio (DAR), and how does it impact yield?
A3: The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody.[8] An inconsistent or low DAR can be misinterpreted as a low overall yield, as it indicates inefficient conjugation. Conversely, a DAR that is too high can lead to increased aggregation and faster clearance in vivo, which can also contribute to lower recovery of the desired product.[9] For BAY 1129980, a target DAR of approximately 4 has been used in preclinical studies.[4]
Troubleshooting Guide for Low Yield in BAY 1129980 Synthesis
Low yield in ADC synthesis can arise from various factors throughout the multi-step process. This guide categorizes potential issues and offers targeted solutions.
Problem Area 1: Inefficient Conjugation Reaction
Issues during the conjugation of the auristatin-linker to the anti-C4.4a antibody are a primary source of low yield.
| Potential Cause | Recommended Action |
| Suboptimal Reaction Conditions | Optimize reaction parameters such as pH, temperature, and incubation time. ADC conjugation reactions are sensitive to these variables.[][11] |
| Antibody Quality Issues | Ensure the anti-C4.4a antibody is of high purity (>95%) and at an adequate concentration (ideally >0.5 mg/mL).[12] Buffer components like sodium azide (B81097) or amine-containing species can interfere with certain conjugation chemistries and should be removed prior to the reaction.[12] |
| Linker-Payload Instability or Low Reactivity | Verify the stability and reactivity of the auristatin-linker construct. Premature degradation or side reactions can reduce the amount of active reagent available for conjugation. |
| Hydrophobicity of the Payload | Auristatin derivatives are often hydrophobic, which can lead to aggregation during the conjugation process, thereby reducing the yield of soluble, monomeric ADC.[13][14] The use of co-solvents may be necessary, but their concentration must be carefully optimized to avoid denaturing the antibody.[15] |
Problem Area 2: Product Loss During Purification
The purification of the crude ADC mixture is a critical step where significant product loss can occur.
| Potential Cause | Recommended Action |
| Suboptimal Purification Method | A variety of chromatography techniques can be used for ADC purification, including size exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), and ion-exchange chromatography.[16][17][][19] The choice of method should be optimized to efficiently separate the desired ADC from unconjugated antibody, free drug-linker, and aggregates. |
| Product Aggregation | The increased hydrophobicity of the ADC compared to the naked antibody can lead to aggregation, which is a common cause of low yield as aggregates are typically removed during purification.[15] Optimization of buffer conditions (pH, ionic strength) can help to minimize aggregation.[13][14] |
| Harsh Elution Conditions | If using affinity or ion-exchange chromatography, harsh elution conditions (e.g., very low or high pH) can denature the antibody and lead to product loss. |
Problem Area 3: Inaccurate Yield Determination
The methods used to quantify the final ADC product can also be a source of perceived low yield.
| Potential Cause | Recommended Action |
| Inaccurate Protein Concentration Measurement | The presence of the conjugated drug can interfere with standard protein concentration assays (e.g., Bradford, BCA). It is crucial to use a method that is not affected by the payload or to use an appropriate correction factor. UV-Vis spectrophotometry at 280 nm is often used, but requires an accurate extinction coefficient for the ADC. |
| Incorrect DAR Assessment | An inaccurate determination of the DAR will lead to an incorrect calculation of the overall yield of conjugated drug. Techniques like mass spectrometry or hydrophobic interaction chromatography (HIC) are commonly used for accurate DAR measurement.[8] |
Experimental Protocols
General Protocol for ADC Conjugation (Illustrative)
This protocol provides a general workflow for the conjugation of a thiol-reactive linker-payload to an antibody via cysteine engineering, a common strategy in ADC development. Note: The precise, proprietary protocol for BAY 1129980 is not publicly available.
-
Antibody Preparation:
-
Dialyze the anti-C4.4a antibody into a suitable conjugation buffer (e.g., phosphate-buffered saline, pH 7.4) to remove any interfering substances.
-
Concentrate the antibody to a concentration of 5-10 mg/mL.
-
-
Antibody Reduction (if necessary for cysteine conjugation):
-
Add a reducing agent, such as TCEP (tris(2-carboxyethyl)phosphine), to the antibody solution to reduce the interchain disulfide bonds and expose free thiol groups for conjugation.
-
Incubate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 1-2 hours).
-
-
Conjugation Reaction:
-
Dissolve the auristatin-linker construct in a compatible organic solvent (e.g., DMSO).
-
Add the linker-payload solution to the reduced antibody solution at a specific molar excess.
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 4°C) for a set duration, often with gentle mixing.
-
-
Quenching the Reaction:
-
Add a quenching reagent, such as N-acetylcysteine, to cap any unreacted thiol groups on the antibody and remove excess linker-payload.
-
-
Purification:
-
Purify the ADC using a suitable chromatography method, such as size exclusion chromatography (SEC), to remove unconjugated drug-linker, quenching reagent, and aggregates.
-
Collect fractions corresponding to the monomeric ADC.
-
-
Characterization:
-
Determine the protein concentration using UV-Vis spectrophotometry.
-
Analyze the DAR using mass spectrometry or HIC.
-
Assess the level of aggregation using SEC.
-
Visualizations
Caption: A generalized experimental workflow for the synthesis of an antibody-drug conjugate.
Caption: Mechanism of action of BAY 1129980, from cell surface binding to apoptosis.
Caption: A logical flowchart for troubleshooting low yield in ADC synthesis.
References
- 1. adcreview.com [adcreview.com]
- 2. [PDF] Preclinical Antitumor Efficacy of BAY 1129980—a Novel Auristatin-Based Anti-C4.4A (LYPD3) Antibody–Drug Conjugate for the Treatment of Non–Small Cell Lung Cancer | Semantic Scholar [semanticscholar.org]
- 3. Preclinical Antitumor Efficacy of BAY 1129980-a Novel Auristatin-Based Anti-C4.4A (LYPD3) Antibody-Drug Conjugate for the Treatment of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Non-cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 7. benchchem.com [benchchem.com]
- 8. genscript.com [genscript.com]
- 9. pubs.acs.org [pubs.acs.org]
- 11. Advanced Strategies for Balancing Yield, Stability, and Quality in ADC Production - Aragen Life Sciences [aragen.com]
- 12. Antibody Conjugation Troubleshooting [bio-techne.com]
- 13. Auristatin antibody drug conjugate physical instability and the role of drug payload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pharmtech.com [pharmtech.com]
- 16. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Current approaches for purification of antibody-drug conjugates. | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
Impact of buffer pH on BAY 1135626 stability and reactivity
Disclaimer: There is no publicly available data specifically detailing the impact of buffer pH on the stability and reactivity of BAY 1135626. This technical support guide is based on general best practices for handling small molecule inhibitors and may not be specific to this compound. Researchers should always perform their own stability and solubility tests for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting and storing this compound?
A1: For initial stock solutions, high-purity dimethyl sulfoxide (B87167) (DMSO) is commonly used for small molecule inhibitors. It is crucial to ensure the final concentration of DMSO in your experimental medium is low (typically less than 0.5%) to avoid solvent-induced artifacts.[1] For aqueous working solutions, the choice of buffer and pH is critical and should be determined empirically.
Q2: How should I store stock solutions of this compound?
A2: Proper storage is essential to maintain the integrity of small molecule inhibitors.[1][2] For long-term storage, it is recommended to store stock solutions at -20°C or -80°C.[2] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[1][2] Solutions should be protected from light by using amber vials or by wrapping the container in foil.[2]
Q3: My this compound solution has changed color. What does this indicate?
A3: A change in the color of a stock or working solution often suggests chemical degradation.[2] This can be caused by factors such as exposure to light, air (oxidation), or suboptimal pH conditions.[2] If you observe a color change, it is recommended to discard the solution and prepare a fresh one.
Q4: I'm observing poor solubility of this compound in my aqueous buffer. What can I do?
A4: Poor aqueous solubility is a common issue with small molecule inhibitors.[1] The solubility of ionizable compounds can be significantly influenced by the pH of the buffer.[1][3] Adjusting the buffer pH to a range where the compound is more soluble can be an effective strategy.[1] Additionally, using co-solvents or surfactants might improve solubility, but their compatibility with the specific assay must be validated.[1]
Troubleshooting Guides
Issue: Inconsistent Experimental Results
Inconsistent results between experimental batches can be a significant challenge. The following table outlines potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Compound Instability | Small molecules can degrade over time, especially with repeated freeze-thaw cycles or exposure to light.[1] Prepare fresh dilutions from a stable stock solution for each experiment.[1] |
| Buffer pH Variation | The stability and activity of many compounds are pH-dependent.[2][4] Ensure consistent pH of your buffers across all experiments. Use a calibrated pH meter. |
| Pipetting and Handling Errors | Minor variations in pipetting can lead to significant differences in final compound concentrations.[1] Regularly calibrate pipettes and use consistent pipetting techniques. |
| Reagent Variability | Ensure all reagents are within their expiration dates and have been stored correctly.[1] Batch-to-batch variation of reagents can also contribute to inconsistency. |
Issue: Compound Precipitation in Aqueous Buffer
Precipitation of a hydrophobic small molecule upon dilution into an aqueous buffer is a common problem.
Caption: Troubleshooting workflow for compound precipitation.
Experimental Protocols
General Protocol for Assessing Compound Stability in Different Buffers
This protocol provides a general framework for evaluating the stability of a small molecule inhibitor in various buffer conditions.
-
Prepare Stock Solution: Prepare a concentrated stock solution of the compound in an appropriate organic solvent (e.g., DMSO).
-
Prepare Buffer Solutions: Prepare a series of buffers with varying pH values (e.g., pH 5, 6, 7.4, 8).
-
Dilute Compound: Dilute the compound from the stock solution into each buffer to the final working concentration.
-
Incubate: Incubate the solutions at the desired experimental temperature (e.g., room temperature or 37°C).
-
Time-Course Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
Analytical Measurement: Analyze the concentration of the intact compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Plot the percentage of the remaining compound against time for each buffer condition to determine the stability profile.
Signaling Pathway
The following diagram illustrates a generic signaling pathway that could be targeted by a small molecule inhibitor. The specific pathway for this compound is not publicly known.
Caption: Hypothetical signaling pathway inhibited by a small molecule.
Data Presentation
The following table summarizes key stability and handling parameters for a typical small molecule inhibitor. The values provided are for illustrative purposes and may not be applicable to this compound.
| Parameter | Condition | Recommendation/Observation | Reference |
| Storage (Solid) | -20°C | Up to 3 years | [3] |
| 4°C | Up to 2 years | [3] | |
| Storage (in DMSO) | -80°C | Up to 6 months | [5][6] |
| -20°C | Up to 1 month | [5][6] | |
| DMSO in Cell Culture | < 0.1% | Generally safe for most cell lines | [3] |
| 0.1% - 0.5% | Tolerated by many robust cell lines | [3] | |
| > 0.5% | Can be cytotoxic | [3] | |
| pH Stability | Acidic pH | May cause hydrolysis for some compounds | [7] |
| Neutral pH | Often the optimal range for stability | [8] | |
| Alkaline pH | Can accelerate degradation (e.g., oxidation) | [7] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Factors Affecting Drug Stability: pH – StabilityStudies.in [stabilitystudies.in]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cenmed.com [cenmed.com]
- 7. Effect of pH on stability of drugs, importance of pH on stability of drugs | DOCX [slideshare.net]
- 8. scribd.com [scribd.com]
Common challenges in handling auristatin derivatives like BAY 1135626
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with auristatin derivatives, including compounds like BAY 1135626. The information provided addresses common challenges encountered during experimental procedures.
Introduction to Auristatin Derivatives
Auristatins are highly potent synthetic antineoplastic agents.[1] Due to their cytotoxicity, they are frequently used as payloads in antibody-drug conjugates (ADCs).[2] Monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF) are among the most well-studied derivatives.[1] this compound is an auristatin-based derivative used in the synthesis of the antibody-drug conjugate BAY 1129980, which targets C4.4A (LYPD3) expressing cells, particularly in non-small cell lung cancer (NSCLC) research.[3][4]
The primary mechanism of action for auristatins involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[5] While highly effective, the handling of these potent compounds and their conjugates presents several challenges, primarily related to their physicochemical properties.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when working with auristatin derivatives?
A1: The most prevalent challenges stem from the hydrophobic nature of many auristatin derivatives.[6] These challenges include:
-
Aggregation: Particularly with ADCs having a high drug-to-antibody ratio (DAR), the increased hydrophobicity can lead to protein aggregation and precipitation.[5][7]
-
Rapid in vivo Clearance: Highly hydrophobic ADCs are often cleared more rapidly from circulation, reducing their therapeutic efficacy.[8]
-
Solubility Issues: Auristatin derivatives can have limited solubility in aqueous buffers, complicating conjugation and purification processes.[9]
-
Conformational Isomers: In solution, auristatins can exist as a mixture of biologically active (trans) and inactive (cis) conformers, with slow interconversion, which can impact potency.[10][11]
Q2: How does the drug-to-antibody ratio (DAR) affect the handling of auristatin ADCs?
A2: A higher DAR, while potentially increasing ADC potency, often exacerbates handling challenges.[7] ADCs with high DAR values (e.g., 8) have been shown to have faster systemic clearance, lower tolerability, and a narrower therapeutic index compared to ADCs with lower DARs.[12] The increased number of hydrophobic auristatin molecules per antibody enhances the overall hydrophobicity of the ADC, leading to a greater propensity for aggregation.[13]
Q3: Are there auristatin derivatives with improved handling properties?
A3: Yes, significant research has focused on developing more hydrophilic auristatin derivatives to overcome the challenges associated with compounds like MMAE.[2] For example, MMAU, a glycoside derivative of MMAE, is more hydrophilic and enables the synthesis of stable, high-DAR ADCs with reduced aggregation.[7] Similarly, MMAF is more hydrophilic than MMAE, leading to a lower tendency for aggregation and reduced systemic toxicity.[1]
Troubleshooting Guides
Issue 1: ADC Aggregation During or After Conjugation
Potential Cause: High payload hydrophobicity, unfavorable buffer conditions, or high DAR.[8]
Troubleshooting/Mitigation Strategy:
-
Payload and Linker Modification:
-
Switch to a more hydrophilic auristatin derivative, such as MMAU.[8]
-
Incorporate hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG) chains.[8]
-
-
Buffer Optimization:
-
DAR Optimization:
-
If aggregation is severe, consider reducing the target DAR. While a lower DAR might be perceived as less potent, the improved stability and pharmacokinetics can lead to better overall in vivo efficacy.[12]
-
Issue 2: Low Yield or Incomplete Conjugation
Potential Cause: Inefficient reduction of antibody disulfide bonds, instability of the linker, or suboptimal reaction conditions.
Troubleshooting/Mitigation Strategy:
-
Antibody Reduction:
-
Linker Stability:
-
For thiol-maleimide conjugation, use stabilized maleimides to prevent premature deconjugation of the payload.[8]
-
-
Reaction Conditions:
Issue 3: Rapid in vivo Clearance of the ADC
Potential Cause: High hydrophobicity of the ADC, leading to uptake by the reticuloendothelial system, or linker instability causing premature drug release.[8]
Troubleshooting/Mitigation Strategy:
-
Hydrophilicity Enhancement:
-
Linker Selection:
-
Utilize linkers with high plasma stability to ensure the payload remains attached to the antibody until it reaches the target cells.[13]
-
Quantitative Data Summary
| Auristatin Derivative | Key Characteristics | In Vitro Potency (IC50) | Reference |
| MMAE | Highly potent, hydrophobic, cell-permeable (can induce bystander effect). | Sub-nanomolar range | [1][3] |
| MMAF | More hydrophilic than MMAE, less prone to aggregation, not readily cell-permeable. | Potent in ADC format | [1] |
| MMAU | Hydrophilic glycoside derivative of MMAE, reduces ADC aggregation. | Low-picomolar range in DAR=8 ADCs | [7] |
Experimental Protocols
Protocol 1: Cysteine-Based ADC Conjugation
-
Antibody Preparation: Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Disulfide Bond Reduction:
-
Warm the antibody solution to 37°C.
-
Add a 10-20 fold molar excess of TCEP over the antibody.
-
Incubate at 37°C for 1-2 hours.
-
-
Conjugation Reaction:
-
Dissolve the auristatin-linker payload in an organic solvent (e.g., DMSO) at a high concentration.
-
Add the payload-linker solution to the reduced antibody solution (a slight molar excess, e.g., 1.1 equivalents per thiol, is typical).
-
Incubate at room temperature for 1-2 hours or at 4°C overnight.
-
-
Purification: Remove unconjugated payload and other reagents using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by HIC
Hydrophobic Interaction Chromatography (HIC) is a common method to determine the average DAR and the distribution of drug-loaded species.
-
Column: A HIC column (e.g., Butyl-NPR).
-
Mobile Phase A: A high salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: A low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
Gradient: Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.
-
Detection: Monitor absorbance at 280 nm.
-
Data Analysis: Different DAR species will elute based on their hydrophobicity. The unconjugated antibody elutes first, followed by species with increasing DAR. Calculate the average DAR by integrating the peak areas for each species.
Visualizations
References
- 1. Pharmacokinetic and Metabolism Studies of Monomethyl Auristatin F via Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody-Drug Conjugate Payloads; Study of Auristatin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cenmed.com [cenmed.com]
- 5. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]
- 6. mdpi.com [mdpi.com]
- 7. Hydrophilic Auristatin Glycoside Payload Enables Improved Antibody-Drug Conjugate Efficacy and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Increasing the Potential of the Auristatin Cancer-Drug Family by Shifting the Conformational Equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. books.rsc.org [books.rsc.org]
Mitigating off-target effects of BAY 1129980
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing BAY 1129980 (Lupartumab Amadotin) and mitigating potential off-target effects during preclinical research. The following information is intended for research use only.
Frequently Asked Questions (FAQs)
Q1: What is BAY 1129980 and what is its mechanism of action?
BAY 1129980, also known as Lupartumab Amadotin, is an antibody-drug conjugate (ADC) designed for the treatment of non-small cell lung cancer and other C4.4A-expressing cancers.[1][2][3] It consists of a fully human monoclonal antibody that targets the C4.4A (LYPD3) cell surface protein, linked to a potent microtubule-disrupting agent, an auristatin derivative.[1][2][4] The antibody component of BAY 1129980 binds to C4.4A on tumor cells, leading to the internalization of the ADC.[5] Once inside the cell, the auristatin payload is released, leading to microtubule disruption and ultimately, cell death.[1][2]
Q2: What are the potential sources of off-target effects with BAY 1129980?
Off-target effects with an ADC like BAY 1129980 can stem from several mechanisms:
-
On-target, off-tumor toxicity: The C4.4A target may be expressed at low levels on healthy tissues, leading to unintended toxicity in normal cells.
-
Off-target ADC uptake: The ADC may be taken up by cells that do not express C4.4A through non-specific mechanisms like pinocytosis.
-
Premature payload release: The linker connecting the antibody and the cytotoxic payload could be unstable in circulation, leading to the release of the toxic drug before it reaches the target tumor cells.
-
Bystander effect: Once the payload is released within the target cell, it may be able to diffuse out and affect neighboring, antigen-negative cells. While this can be beneficial for treating heterogeneous tumors, it can also be a source of toxicity to nearby healthy tissue.
Q3: How can I determine if the observed cytotoxicity in my experiments is specific to C4.4A targeting?
To confirm that the cytotoxic effects of BAY 1129980 are mediated by its binding to C4.4A, several control experiments are recommended:
-
Use of a non-targeting ADC control: A control ADC with the same payload and linker but with an antibody that does not bind to any target on your cells of interest should be used. This will help to assess the level of non-specific uptake and cytotoxicity.
-
C4.4A knockdown or knockout cells: Using CRISPR-Cas9 or shRNA to reduce or eliminate C4.4A expression in your target cells should lead to a significant decrease in the potency of BAY 1129980.
-
Competition assay: Pre-incubating the cells with an unconjugated C4.4A antibody before adding BAY 1129980 can block the binding sites and should reduce the cytotoxic effect of the ADC.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High cytotoxicity in C4.4A-negative cell lines | 1. Non-specific uptake of the ADC. 2. Premature release of the cytotoxic payload in the culture medium. 3. The cell line may have some low, uncharacterized C4.4A expression. | 1. Use a non-targeting control ADC to quantify non-specific cytotoxicity. 2. Test the stability of BAY 1129980 in your cell culture medium over the time course of your experiment. 3. Verify C4.4A expression levels using a sensitive method like flow cytometry or western blot. |
| Observed toxicity is not dose-dependent | 1. Saturation of the C4.4A receptors at the tested concentrations. 2. A secondary, off-target effect is dominating the response at higher concentrations. | 1. Expand the concentration range of BAY 1129980 in your dose-response experiments to include lower concentrations. 2. Compare the dose-response curve to that of a non-targeting control ADC to identify concentration ranges where off-target effects may be prevalent. |
| Inconsistent results between experiments | 1. Variability in C4.4A expression levels between cell passages. 2. Differences in cell density at the time of treatment. 3. Degradation of the ADC. | 1. Monitor C4.4A expression in your cell line regularly. 2. Ensure consistent cell seeding densities and treatment conditions. 3. Aliquot and store BAY 1129980 as recommended by the manufacturer to avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
The following table summarizes the in vitro potency of BAY 1129980 in various cell lines.
| Cell Line | C4.4A Expression | IC50 (nM) | Reference |
| hC4.4A:A549 | High (transfected) | 0.05 | [1] |
| mock:A549 | Negative | >100 | [1] |
| NCI-H292 | Endogenous | 0.6 | [1] |
Experimental Protocols
Protocol 1: Assessing C4.4A-Dependent Cytotoxicity
Objective: To verify that the cytotoxic effect of BAY 1129980 is dependent on the presence of its target, C4.4A.
Methodology:
-
Cell Culture: Culture both a C4.4A-positive cell line (e.g., NCI-H292) and a C4.4A-negative cell line (e.g., mock-transfected A549).
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency during the experiment. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of BAY 1129980 and a non-targeting control ADC in cell culture medium. Remove the old medium from the cells and add the medium containing the ADCs.
-
Incubation: Incubate the cells for a period determined by your experimental needs (e.g., 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value for each ADC in each cell line. A significantly lower IC50 for BAY 1129980 in the C4.4A-positive cells compared to the C4.4A-negative cells and the control ADC indicates target-dependent cytotoxicity.
Visualizations
Caption: Mechanism of action of BAY 1129980.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [PDF] Preclinical Antitumor Efficacy of BAY 1129980—a Novel Auristatin-Based Anti-C4.4A (LYPD3) Antibody–Drug Conjugate for the Treatment of Non–Small Cell Lung Cancer | Semantic Scholar [semanticscholar.org]
- 3. Preclinical Antitumor Efficacy of BAY 1129980-a Novel Auristatin-Based Anti-C4.4A (LYPD3) Antibody-Drug Conjugate for the Treatment of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Facebook [cancer.gov]
Stability of BAY 1135626 in different solvent systems
Welcome to the technical support center for BAY 1135626. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability of this compound in various solvent systems. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a key component used in the synthesis of BAY 1129980, an antibody-drug conjugate (ADC).[1] BAY 1129980 is an auristatin-based anti-C4.4A (LYPD3) ADC developed for non-small cell lung cancer (NSCLC) research.[1][2][3] this compound itself is a derivative of auristatin, a potent microtubule-disrupting agent, combined with a non-cleavable alkyl hydrazide linker.[2][4]
Q2: What are the recommended storage conditions for this compound stock solutions?
For optimal stability, it is recommended to store stock solutions of this compound under the following conditions:
-
-80°C: for up to 6 months
-
-20°C: for up to 1 month
It is also crucial to protect the solutions from light.
Q3: Which solvents are recommended for preparing this compound stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound.[2] When using DMSO, it is critical to use a fresh, anhydrous grade, as hygroscopic DMSO can negatively impact the solubility of the compound.[2] For in vivo applications, specific co-solvent systems are often required.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation observed in stock solution upon storage | - Solvent has absorbed water.- Storage temperature fluctuations.- Exceeded recommended storage duration. | - Use fresh, anhydrous DMSO for stock solution preparation.- Ensure consistent and appropriate storage temperatures (-20°C or -80°C).- Prepare fresh stock solutions if the recommended storage period has been exceeded. |
| Inconsistent experimental results | - Degradation of this compound in working solution.- Multiple freeze-thaw cycles of the stock solution. | - Prepare fresh working solutions for each experiment from a stable stock.- Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. |
| Difficulty dissolving this compound | - Compound has low solubility in the chosen solvent.- Presence of moisture in the solvent. | - Gentle heating and/or sonication can be used to aid dissolution in DMSO.[2]- Ensure the use of high-purity, anhydrous solvents. |
Stability in Different Solvent Systems
While specific quantitative stability data for this compound in various solvents is not extensively published, the following table summarizes recommended solvent systems for in vitro and in vivo studies based on available information for this compound and general knowledge of auristatin-based ADCs. The stability of the non-cleavable linker in this compound is designed to be high to prevent premature drug release.[2]
| Solvent System | Application | Known Stability & Handling Notes |
| 100% DMSO | In vitro stock solutions | Stable for up to 6 months at -80°C or 1 month at -20°C (protect from light).[2] Use of newly opened, anhydrous DMSO is critical for solubility.[2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | In vivo formulation | This formulation yields a clear solution with a solubility of at least 3.5 mg/mL.[2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | In vivo formulation | This formulation also provides a clear solution with a solubility of at least 3.5 mg/mL.[2] |
| 10% DMSO, 90% Corn Oil | In vivo formulation | Achieves a clear solution with a solubility of at least 3.5 mg/mL.[2] Caution is advised if the continuous dosing period exceeds half a month.[1] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve a 10 mM concentration.
-
Dissolution: Gently vortex the vial to mix. If necessary, use an ultrasonic bath to aid dissolution.
-
Storage: Aliquot the stock solution into single-use, light-protected vials and store at -80°C for long-term storage or -20°C for short-term storage.
General Protocol for Assessing Stability using HPLC
This protocol provides a general framework for assessing the stability of this compound in a chosen solvent system.
-
Solution Preparation: Prepare a solution of this compound in the solvent system of interest at a known concentration.
-
Initial Analysis (T=0): Immediately analyze the freshly prepared solution using a validated High-Performance Liquid Chromatography (HPLC) method to determine the initial purity and peak area of this compound.
-
Incubation: Store the solution under the desired experimental conditions (e.g., specific temperature, light exposure).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, 14 days), withdraw an aliquot of the solution and analyze it by HPLC.
-
Data Analysis: Compare the peak area of this compound at each time point to the initial peak area to calculate the percentage of the compound remaining. The appearance of new peaks may indicate degradation products.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Preclinical Antitumor Efficacy of BAY 1129980-a Novel Auristatin-Based Anti-C4.4A (LYPD3) Antibody-Drug Conjugate for the Treatment of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Preclinical Antitumor Efficacy of BAY 1129980—a Novel Auristatin-Based Anti-C4.4A (LYPD3) Antibody–Drug Conjugate for the Treatment of Non–Small Cell Lung Cancer | Semantic Scholar [semanticscholar.org]
Validation & Comparative
Validation of BAY 1129980: A Comparative Analysis of a Novel Anti-C4.4A Antibody-Drug Conjugate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthesized antibody-drug conjugate (ADC) BAY 1129980, also known as Lupartumab Amadotin, focusing on its validation and performance against other anti-cancer agents. BAY 1129980 is constituted by the fully human C4.4A (LYPD3)-targeting monoclonal antibody, BAY 1135626, conjugated to a highly potent auristatin derivative.[1] This ADC is designed for the targeted treatment of solid tumors expressing C4.4a, a glycolipid-anchored membrane protein overexpressed in various cancers with limited expression in healthy tissues.[2]
Performance and Efficacy
BAY 1129980 has demonstrated significant anti-tumor efficacy in preclinical models, outperforming standard-of-care chemotherapies in certain contexts. Its mechanism of action relies on the specific binding of the this compound antibody to C4.4A on tumor cells, followed by internalization and lysosomal degradation of the ADC, which releases the potent microtubule-disrupting auristatin payload.[3]
In Vitro Potency
The in vitro cytotoxic activity of BAY 1129980 was assessed across a panel of cancer cell lines with varying levels of C4.4A expression. The results highlight a clear correlation between C4.4A expression and sensitivity to the ADC.
| Cell Line | Cancer Type | C4.4A Expression | IC50 (nM) of BAY 1129980 |
| hC4.4A:A549 | Lung Cancer (transfected) | High | 0.05[1] |
| mock:A549 | Lung Cancer (control) | None | >1000[1] |
| NCI-H292 | Non-Small Cell Lung Cancer | High | 0.6[1] |
In Vivo Antitumor Activity
In xenograft models of non-small cell lung cancer (NSCLC), BAY 1129980 exhibited dose-dependent tumor growth inhibition and, in some cases, tumor regression. Notably, its efficacy was superior to that of standard chemotherapeutic agents.
| Xenograft Model | Treatment | Dose and Schedule | Tumor Growth Inhibition |
| NCI-H292 | BAY 1129980 | 1.9 mg/kg, i.v., Q4D x 3 | Halted tumor growth (Minimum Effective Dose)[1] |
| NCI-H292 | Cisplatin (B142131) | MTD | Failed to inhibit tumor growth[3] |
| NCI-H292 | Paclitaxel | MTD | Failed to inhibit tumor growth[3] |
| NCI-H322 | BAY 1129980 | 1.9-15 mg/kg, i.v., Q4D x 3 | Showed antitumor efficacy[1] |
Mechanism of Action and Experimental Workflow
The targeted delivery and cytotoxic action of BAY 1129980 follow a precise sequence of events, which is crucial for its therapeutic window. The general workflow for its preclinical validation involves a series of in vitro and in vivo experiments to establish potency, selectivity, and efficacy.
Caption: Mechanism of action of BAY 1129980.
Caption: Preclinical validation workflow for BAY 1129980.
Experimental Protocols
Synthesis of BAY 1129980
The synthesis of BAY 1129980 involves the conjugation of a potent auristatin W derivative to the C4.4A-targeting antibody BAY 1112623 (a component of this compound) through a noncleavable alkyl hydrazide linker.[3] The process is controlled to achieve an average drug-to-antibody ratio (DAR) of approximately 4.[3] The purity and DAR of the resulting ADC are determined by reversed-phase HPLC and size exclusion chromatography.[3]
In Vitro Cell Viability Assay
The potency of BAY 1129980 on various cancer cell lines was determined using the CellTiter-Glo® Luminescent Cell Viability Assay.[3]
-
Cell Seeding: Cancer cells were seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Treatment: Cells were treated with a serial dilution of BAY 1129980 or a control ADC for 72 hours.[1]
-
Lysis and Luminescence Measurement: After the incubation period, CellTiter-Glo® reagent was added to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.
-
Data Analysis: The luminescent signal was measured using a plate reader, and the half-maximal inhibitory concentration (IC50) was calculated by fitting the dose-response data to a four-parameter logistic curve.
In Vivo Xenograft Studies
The antitumor efficacy of BAY 1129980 was evaluated in immunodeficient mice bearing human tumor xenografts.
-
Tumor Inoculation: Human cancer cells (e.g., NCI-H292) were subcutaneously inoculated into the flank of the mice.
-
Tumor Growth and Randomization: Tumors were allowed to grow to a mean size of approximately 60-80 mm³, after which the mice were randomized into treatment and control groups.[3]
-
Treatment Administration: BAY 1129980 was administered intravenously (i.v.) at specified doses and schedules (e.g., every 4 days for 3 doses).[1] Control groups received either a vehicle, a non-targeting ADC, or standard-of-care chemotherapy like cisplatin or paclitaxel.[3]
-
Tumor Measurement and Body Weight Monitoring: Tumor volume was measured regularly using calipers, and the body weight of the mice was monitored as an indicator of toxicity.
-
Efficacy Evaluation: The antitumor efficacy was determined by comparing the tumor growth in the BAY 1129980-treated groups to the control groups. Statistical analyses were performed to assess the significance of the observed differences.[3]
Conclusion
The validation data for BAY 1129980, synthesized using the C4.4A-targeting antibody this compound, demonstrates its potential as a highly potent and selective therapeutic agent for C4.4A-expressing cancers. Its superior performance in preclinical models compared to conventional chemotherapy underscores the promise of this targeted ADC approach. Further clinical investigation is warranted to translate these promising preclinical findings into patient benefits. A Phase I clinical trial (NCT02134197) has been initiated to evaluate the safety, tolerability, and pharmacokinetics of BAY 1129980 in patients with advanced solid tumors.[4][5][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Dose-escalation Study of Lupartumab Amadotin (BAY1129980) [clinicaltrials.stanford.edu]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Preclinical Antitumor Efficacy of BAY 1129980-a Novel Auristatin-Based Anti-C4.4A (LYPD3) Antibody-Drug Conjugate for the Treatment of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of BAY 1135626's Linker Technology in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of a Novel Non-Cleavable Linker with Established ADC Linker Chemistries
The landscape of antibody-drug conjugates (ADCs) is continually evolving, with the linker component playing a pivotal role in defining the therapeutic index of these targeted therapies. The choice of linker dictates the stability of the ADC in circulation, the mechanism of payload release, and ultimately, its efficacy and toxicity profile. This guide provides a detailed comparative analysis of the novel non-cleavable alkyl hydrazide linker utilized in the ADC BAY 1129980 (Lupartumab Amadotin), for which BAY 1135626 is the antibody component, against other widely used ADC linkers.
Introduction to ADC Linkers
ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer.[1] They are complex molecules composed of an antibody linked, via a chemical linker, to a biologically active cytotoxic (anticancer) payload.[1] The antibody specifically targets a protein or antigen on the surface of tumor cells, and upon binding, the ADC is internalized. Inside the cell, the linker is designed to release the cytotoxic payload, leading to cancer cell death.
ADC linkers are broadly categorized into two main types: cleavable and non-cleavable.
-
Cleavable Linkers: These linkers are designed to be stable in the bloodstream but are cleaved by specific triggers present in the tumor microenvironment or within the cancer cell, such as enzymes (e.g., cathepsins), lower pH, or a higher concentration of reducing agents like glutathione.[2][3] A prominent example is the valine-citrulline (vc) peptide linker.[2]
-
Non-Cleavable Linkers: These linkers rely on the complete lysosomal degradation of the antibody backbone to release the payload.[4][5] This process results in the payload being released with the linker and a fragment of the antibody (typically an amino acid) still attached. The succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker is a well-known example.[5]
BAY 1129980 and its Non-Cleavable Alkyl Hydrazide Linker
BAY 1129980 (Lupartumab Amadotin) is an ADC targeting C4.4a (LYPD3), a protein expressed in various solid tumors, including non-small cell lung cancer (NSCLC).[6][7] It comprises the human monoclonal antibody this compound, a potent auristatin derivative payload, and a novel non-cleavable alkyl hydrazide linker.[6][7] This non-cleavable linker is designed for high stability in circulation, with payload release occurring after internalization and lysosomal degradation of the antibody.
Comparative Performance Data
The following tables summarize the available preclinical data for BAY 1129980 and provide a comparison with ADCs employing other common linker technologies. It is important to note that direct head-to-head comparative studies are limited, and the data presented is compiled from various sources.
| Parameter | BAY 1129980 (Non-cleavable Alkyl Hydrazide-Auristatin) | ADC with Valine-Citrulline (vc) Linker (e.g., vc-MMAE) | ADC with SMCC Linker (e.g., T-DM1) |
| Linker Type | Non-cleavable | Cleavable (protease-sensitive) | Non-cleavable |
| Payload Release Mechanism | Antibody degradation in lysosome | Enzymatic cleavage by cathepsins in lysosome | Antibody degradation in lysosome |
| Plasma Stability | High (expected for non-cleavable linkers) | Generally stable, but can be susceptible to premature cleavage, especially in mouse plasma.[2][8] | High, resistant to enzymatic cleavage in circulation.[5] |
| Bystander Effect | Limited to none expected.[4] | Yes, the released, membrane-permeable payload can kill neighboring antigen-negative cells.[9] | Limited to none, as the payload-amino acid conjugate is typically charged and cell-impermeable.[10] |
Table 1: General Characteristics of Different ADC Linkers
| Parameter | BAY 1129980 (Non-cleavable Alkyl Hydrazide-Auristatin) | ADC with vc-MMAE Linker | ADC with SMCC-DM1 Linker (T-DM1) |
| Cell Line | IC50 (nmol/L) | Cell Line | IC50 (ng/mL) |
| hC4.4A:A549 (NSCLC) | 0.05[6] | N87 (Gastric) | 13 - 43[11] |
| NCI-H292 (NSCLC) | ~1[6] | BT474 (Breast) | 13 - 43[11] |
| NCI-H322 (NSCLC) | ~10[6] | HCC1954 (Breast) | < 173[11] |
Table 2: In Vitro Cytotoxicity of ADCs with Different Linkers Note: The IC50 values are highly dependent on the target antigen expression levels, the specific antibody, and the experimental conditions. This table provides illustrative data from different studies and should not be considered a direct head-to-head comparison.
| Parameter | BAY 1129980 (Non-cleavable Alkyl Hydrazide-Auristatin) | ADC with vc-MMAE Linker | ADC with SMCC-DM1 Linker (T-DM1) |
| Tumor Model | Efficacy | Tumor Model | Efficacy |
| NCI-H292 (NSCLC Xenograft) | Dose-dependent tumor growth inhibition (MED of 1.9 mg/kg).[6] | Various Xenograft Models | Significant tumor regression reported in multiple models. |
| NSCLC PDX Models | Significant tumor growth inhibition in C4.4A-positive models.[6][7] | ||
| ESCC, HNSCC, Bladder Cancer PDX Models | Tumor growth inhibition observed.[7] |
Table 3: In Vivo Efficacy of ADCs with Different Linkers Note: MED = Minimum Effective Dose. PDX = Patient-Derived Xenograft. Efficacy is highly model-dependent.
| Parameter | BAY 1129980 (Non-cleavable Alkyl Hydrazide-Auristatin) | ADCs with MMAE payload | ADCs with DM1 payload |
| Toxicity | A repeated dosing was well tolerated in preclinical models.[12] | The Maximum Tolerated Dose (MTD) for DAR 4 MMAE ADCs is typically around 1.8 mg/kg in humans.[13] | The MTD for T-DM1 is 3.6 mg/kg every 3 weeks. |
Table 4: Toxicity Profile of ADCs with Different Payloads Note: DAR = Drug-to-Antibody Ratio. Toxicity is payload and dose-dependent.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of ADC linkers.
In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC in plasma, predicting its potential for premature payload release.
Protocol:
-
Incubate the ADC (e.g., 100 µg/mL) in human, rat, or mouse plasma at 37°C for various time points (e.g., 0, 24, 48, 72, 96, 120, 144 hours).
-
At each time point, precipitate plasma proteins using acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant for the presence of the released free payload using a validated LC-MS/MS method.
-
Quantify the amount of released payload at each time point and express it as a percentage of the total conjugated payload at time zero.
In Vitro Bystander Killing Assay
This assay evaluates the ability of the released payload to kill neighboring antigen-negative cells.
Protocol:
-
Co-culture antigen-positive (target) cells and antigen-negative (bystander) cells at a defined ratio. The bystander cells are typically labeled with a fluorescent marker (e.g., GFP) for easy identification.
-
Treat the co-culture with the ADC at various concentrations for a specified duration (e.g., 72-120 hours).
-
Use high-content imaging or flow cytometry to quantify the viability of both the target and bystander cell populations.
-
A significant reduction in the viability of the bystander cells in the presence of the ADC and target cells, compared to controls, indicates a bystander effect.
In Vivo Efficacy Study in Xenograft Models
This study evaluates the anti-tumor activity of the ADC in a living organism.
Protocol:
-
Implant human tumor cells (cell lines or patient-derived xenografts) subcutaneously or orthotopically into immunodeficient mice.
-
Once tumors reach a palpable size, randomize the animals into treatment and control groups.
-
Administer the ADC, a control ADC, and a vehicle control intravenously at specified doses and schedules.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., histology, biomarker analysis).
-
Calculate tumor growth inhibition (TGI) to assess efficacy.
Mandatory Visualizations
Signaling Pathway of Auristatin Payload
Caption: Mechanism of action of the auristatin payload.
Experimental Workflow for ADC Plasma Stability Assay
Caption: Workflow for in vitro ADC plasma stability assay.
Logical Relationship of Linker Type to Bystander Effect
Caption: Influence of linker type on the bystander effect.
Conclusion
The non-cleavable alkyl hydrazide linker of BAY 1129980 represents a strategic choice for maximizing plasma stability and minimizing off-target toxicity, a characteristic feature of non-cleavable linkers.[4][5] This approach is particularly advantageous for highly potent payloads like auristatins, where premature release can lead to significant side effects. However, the trade-off for this enhanced stability is the absence of a bystander effect, which can be beneficial for treating heterogeneous tumors.[9] In contrast, cleavable linkers, such as the vc linker, can induce a potent bystander effect but may exhibit lower plasma stability.[2][9]
The preclinical data for BAY 1129980 demonstrates potent and selective anti-tumor activity in various cancer models, supporting the viability of its linker-payload combination.[6][7] The ultimate selection of a linker technology is a multifaceted decision that must consider the specific target antigen, the tumor microenvironment, the nature of the payload, and the desired therapeutic window. This comparative analysis provides a framework for researchers and drug developers to make informed decisions in the design of next-generation ADCs.
References
- 1. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 5. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 10. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Clinical translation of antibody drug conjugate dosing in solid tumors from preclinical mouse data - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of BAY 1129980 in Non-Small Cell Lung Cancer: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of BAY 1129980, an investigational antibody-drug conjugate (ADC), with established treatments for non-small cell lung cancer (NSCLC), including the targeted therapy osimertinib (B560133), the immunotherapy agent pembrolizumab (B1139204) in combination with chemotherapy, and standard chemotherapy regimens. This comparison is based on publicly available preclinical data for BAY 1129980 and clinical trial data for the approved therapies.
Overview of Investigated Treatments
BAY 1129980 is a novel ADC that targets C4.4a (also known as LYPD3), a protein overexpressed on the surface of NSCLC cells, particularly in the squamous cell carcinoma subtype.[1][2][3] It consists of a fully human monoclonal antibody linked to a potent auristatin derivative, a microtubule-disrupting agent.[1][2][3] The ADC is designed to selectively deliver the cytotoxic payload to cancer cells expressing C4.4a, minimizing systemic toxicity.[1]
Osimertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that is a standard first-line treatment for patients with advanced NSCLC harboring specific EGFR mutations.[4]
Pembrolizumab is a humanized monoclonal antibody that blocks the interaction between PD-1 and its ligands, PD-L1 and PD-L2, thereby activating an immune response against tumor cells. It is often used in combination with platinum-based chemotherapy as a first-line treatment for metastatic nonsquamous NSCLC without EGFR or ALK mutations.[5][6][7][8]
Standard Chemotherapy regimens, such as those including platinum-based drugs (cisplatin or carboplatin) combined with other agents like pemetrexed (B1662193), paclitaxel, or vinorelbine, have been a cornerstone of NSCLC treatment for decades.[9][10]
Quantitative Data Comparison
It is critical to note that the following tables compare preclinical data for BAY 1129980 with clinical data from Phase III trials for osimertinib and pembrolizumab. Direct clinical comparisons are not available as BAY 1129980 is still in early-stage clinical development.
Table 1: Preclinical Efficacy of BAY 1129980 in NSCLC Xenograft Models[1][11]
| Model | Treatment | Dosage and Schedule | Outcome |
| NCI-H292 (human NSCLC cell line xenograft) | BAY 1129980 | 1.9 mg/kg, Q4D x 3 | Halted tumor growth (minimum effective dose) |
| Cisplatin | Maximum Tolerated Dose | Failed to inhibit tumor growth | |
| Paclitaxel | Maximum Tolerated Dose | Failed to inhibit tumor growth | |
| Vinorelbine | i.p. | Not specified in detail | |
| NCI-H322 (human NSCLC cell line xenograft) | BAY 1129980 | i.v. | Efficacious |
| Cisplatin | i.p. | Not specified in detail | |
| Vinorelbine | i.p. | Not specified in detail | |
| Patient-Derived Xenograft (PDX) Models (Lu7064, Lu7126, Lu7433, Lu7466) | BAY 1129980 | Not specified in detail | Efficacious, with response correlating to C4.4a expression levels |
Table 2: Clinical Efficacy of Osimertinib in the FLAURA Trial[4][12][13][14][15]
| Parameter | Osimertinib | Standard EGFR-TKI (Gefitinib or Erlotinib) |
| Patient Population | Treatment-naïve, EGFR-mutated (Exon 19 deletion or L858R) advanced NSCLC | Treatment-naïve, EGFR-mutated (Exon 19 deletion or L858R) advanced NSCLC |
| Median Progression-Free Survival (PFS) | 18.9 months | 10.2 months |
| Overall Survival (OS) | Statistically significant improvement over comparator | - |
| Objective Response Rate (ORR) | Not specified in provided search results | Not specified in provided search results |
Table 3: Clinical Efficacy of Pembrolizumab + Chemotherapy in the KEYNOTE-189 Trial[5][6][7][8][16]
| Parameter | Pembrolizumab + Pemetrexed/Platinum Chemotherapy | Placebo + Pemetrexed/Platinum Chemotherapy |
| Patient Population | Previously untreated metastatic nonsquamous NSCLC without EGFR/ALK alterations | Previously untreated metastatic nonsquamous NSCLC without EGFR/ALK alterations |
| Median Overall Survival (OS) | Significantly improved | - |
| 12-Month Overall Survival Rate | 69.2% | 49.4% |
| Median Progression-Free Survival (PFS) | Significantly improved | - |
| Objective Response Rate (ORR) | 48.0% | 19.4% |
| Duration of Response (Median) | 12.4 months | 7.1 months |
Experimental Protocols
BAY 1129980 Preclinical Studies
-
Cell Lines and Culture: Human NSCLC cell lines, such as NCI-H292 and NCI-H322, were used. Cells were cultured according to standard protocols.[11]
-
In Vitro Antiproliferative Assays: The antiproliferative efficacy of BAY 1129980 was assessed using cell viability assays (e.g., CellTiter-Glo) after 72 hours of treatment.[11]
-
In Vivo Xenograft Models:
-
Cell Line-Derived Xenografts (CDX): Nude mice were subcutaneously inoculated with human NSCLC cells (e.g., NCI-H292, NCI-H322). Treatment was initiated when tumors reached a specified volume.[1][11]
-
Patient-Derived Xenografts (PDX): Tumor fragments from NSCLC patients were implanted into immunocompromised mice.
-
Treatment Administration: BAY 1129980 was administered intravenously (i.v.), while chemotherapy agents were given either i.v. or intraperitoneally (i.p.).[11]
-
Efficacy Evaluation: Tumor volumes were measured regularly to assess treatment efficacy.[11]
-
FLAURA Clinical Trial (NCT02296125)[4][12][13][14][15]
-
Study Design: A Phase III, double-blind, randomized controlled trial.[12][13]
-
Patient Population: 556 treatment-naïve patients with locally advanced or metastatic NSCLC with EGFR exon 19 deletion or L858R mutation.[12]
-
Intervention: Patients were randomized 1:1 to receive either osimertinib (80 mg once daily) or a standard of care EGFR-TKI (gefitinib 250 mg once daily or erlotinib (B232) 150 mg once daily).[12][13]
-
Stratification Factors: Mutation status (Exon 19 deletion vs. L858R) and race (Asian vs. non-Asian).[13]
KEYNOTE-189 Clinical Trial (NCT02578680)[5][6][7][8][16]
-
Study Design: A Phase III, randomized, double-blind, placebo-controlled trial.[5][8]
-
Patient Population: 616 patients with previously untreated metastatic nonsquamous NSCLC without sensitizing EGFR or ALK mutations.[8]
-
Intervention: Patients were randomized 2:1 to receive either pembrolizumab (200 mg every 3 weeks) plus pemetrexed and platinum-based chemotherapy, or placebo plus chemotherapy.[5][7][8] Treatment with pembrolizumab or placebo continued for up to 35 cycles.[5][7][8]
-
Primary Endpoints: Overall survival (OS) and progression-free survival (PFS).[14]
Visualizations
Caption: Mechanism of action of BAY 1129980.
Caption: Preclinical experimental workflow for BAY 1129980.
Caption: Logical comparison of NSCLC treatment mechanisms.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Preclinical Antitumor Efficacy of BAY 1129980-a Novel Auristatin-Based Anti-C4.4A (LYPD3) Antibody-Drug Conjugate for the Treatment of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Preclinical Antitumor Efficacy of BAY 1129980—a Novel Auristatin-Based Anti-C4.4A (LYPD3) Antibody–Drug Conjugate for the Treatment of Non–Small Cell Lung Cancer | Semantic Scholar [semanticscholar.org]
- 4. ajmc.com [ajmc.com]
- 5. ascopubs.org [ascopubs.org]
- 6. KEYNOTE-189 - Clinical Trial Results | HCP [keytrudahcp.com]
- 7. ascopubs.org [ascopubs.org]
- 8. Pembrolizumab plus Chemotherapy in Metastatic Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. emedicine.medscape.com [emedicine.medscape.com]
- 10. First-Line Systemic Treatments for Stage IV Non-Small Cell Lung Cancer in California: Patterns of Care and Outcomes in a Real-World Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. cda-amc.ca [cda-amc.ca]
A Comparative Guide to In Vitro Cytotoxicity of BAY 1129980 in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro cytotoxic activity of BAY 1129980, an antibody-drug conjugate (ADC), with other prominent ADCs in the field of oncology, particularly for non-small cell lung cancer (NSCLC). This document outlines the experimental data, detailed protocols for cytotoxicity assays, and visual representations of the underlying molecular mechanisms and experimental procedures.
Comparative Analysis of In Vitro Cytotoxicity
The following table summarizes the in vitro cytotoxic potency of BAY 1129980 in comparison to other leading antibody-drug conjugates targeting various antigens implicated in solid tumors. The data, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), is compiled from publicly available preclinical studies. The cell lines selected represent cancers where the respective target antigens are expressed.
| Compound | Target Antigen | Payload | Cell Line (Cancer Type) | IC50 (nM) |
| BAY 1129980 | C4.4a (LYPD3) | Auristatin Derivative | NCI-H292 (NSCLC) | ~0.6[1] |
| C4.4A-transfected A549 (NSCLC) | ~0.05[2][3][4] | |||
| Trastuzumab deruxtecan (B607063) (T-DXd) | HER2 | Topoisomerase I inhibitor | HER2-mutant NSCLC cell lines | Varies by cell line |
| Datopotamab deruxtecan (Dato-DXd) | TROP2 | Topoisomerase I inhibitor | TROP2-expressing tumor cells | Varies by cell line |
| Patritumab deruxtecan | HER3 | Topoisomerase I inhibitor | EGFR-mutant NSCLC cell lines | Varies by cell line |
Mechanism of Action: BAY 1129980
BAY 1129980 is an antibody-drug conjugate comprising a fully human monoclonal antibody that targets C4.4a (also known as LYPD3), a protein overexpressed on the surface of various cancer cells, including NSCLC.[1][2][5] The antibody is linked to a potent cytotoxic agent, a derivative of auristatin.[1][2] Auristatins are antimitotic agents that function by inhibiting tubulin polymerization, a critical process for cell division.[6]
The targeted delivery system of BAY 1129980 ensures that the cytotoxic payload is preferentially delivered to cancer cells expressing the C4.4a antigen, thereby minimizing off-target toxicity to healthy cells.[7]
Experimental Protocol: In Vitro Cytotoxicity Assay (CellTiter-Glo®)
The following protocol outlines the steps for determining the in vitro cytotoxicity of BAY 1129980 using the CellTiter-Glo® Luminescent Cell Viability Assay, a method based on the quantification of ATP, an indicator of metabolically active cells.[8][9][10]
Materials:
-
Target cancer cell line (e.g., NCI-H292)
-
Complete cell culture medium
-
BAY 1129980 and comparator compounds
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in an opaque-walled 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of BAY 1129980 and comparator compounds in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (background control).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO2.
-
-
Cell Viability Measurement:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add 100 µL of the CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all other readings.
-
Normalize the data to the vehicle control (untreated cells) to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the compound concentration (logarithmic scale).
-
Calculate the IC50 value using a non-linear regression analysis.
-
Conclusion
BAY 1129980 demonstrates potent and selective in vitro cytotoxicity against cancer cell lines expressing its target antigen, C4.4a. Its mechanism of action, involving targeted delivery of a potent microtubule-disrupting agent, positions it as a promising therapeutic candidate. The standardized in vitro cytotoxicity assays, such as the CellTiter-Glo® assay, are crucial for the preclinical evaluation and comparison of such novel ADCs. This guide provides researchers with the necessary framework to assess the activity of BAY 1129980 and to compare its efficacy against other targeted therapies in the rapidly evolving landscape of cancer treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preclinical Antitumor Efficacy of BAY 1129980-a Novel Auristatin-Based Anti-C4.4A (LYPD3) Antibody-Drug Conjugate for the Treatment of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Preclinical Antitumor Efficacy of BAY 1129980—a Novel Auristatin-Based Anti-C4.4A (LYPD3) Antibody–Drug Conjugate for the Treatment of Non–Small Cell Lung Cancer | Semantic Scholar [semanticscholar.org]
- 5. adcreview.com [adcreview.com]
- 6. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 7. go2.org [go2.org]
- 8. promega.com [promega.com]
- 9. ch.promega.com [ch.promega.com]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
Unveiling the Strong Interaction Between BAY 1129980 and its Target, C4.4A
For researchers and professionals in drug development, understanding the binding affinity of a therapeutic candidate to its target is paramount. This guide provides a comprehensive comparison of the binding characteristics of BAY 1129980, an antibody-drug conjugate (ADC), to its target protein, C4.4A (also known as LYPD3). The following data, experimental protocols, and pathway visualizations offer a detailed picture of this crucial molecular interaction.
BAY 1129980 is an investigational ADC comprising a fully human monoclonal antibody targeting C4.4A, conjugated to a potent auristatin derivative.[1][2] C4.4A is a cell surface protein associated with various cancers and has been implicated in tumor progression and metastasis, making it a promising therapeutic target.[3][4]
Comparative Binding Affinity of BAY 1129980's Antibody to C4.4A
The binding affinity of the antibody component of BAY 1129980 to C4.4A has been characterized using established biophysical techniques, demonstrating a strong and specific interaction. The equilibrium dissociation constant (Kd) is a key metric for quantifying binding affinity, where a lower Kd value signifies a stronger interaction.
Data from surface plasmon resonance (SPR) analysis reveals the antibody's affinity for recombinant C4.4A protein from different species. Furthermore, flow cytometry has been employed to determine the effective concentration (EC50) for binding to cells expressing C4.4A, providing insights into the antibody's performance in a more physiological context.
| Parameter | Target | Value | Method |
| Kd | Recombinant Human C4.4A | 60 nmol/L | Surface Plasmon Resonance |
| Kd | Recombinant Murine C4.4A | 120 nmol/L | Surface Plasmon Resonance |
| Kd | Recombinant Cynomolgus Monkey C4.4A | 34 nmol/L | Surface Plasmon Resonance |
Table 1: Dissociation Constants (Kd) of BAY 1129980 Antibody to Recombinant C4.4A Protein.[5]
| Parameter | Cell Line | Value | Method |
| EC50 | hC4.4A:A549 (human C4.4A transfected) | 2.3 nmol/L | Flow Cytometry |
| EC50 | NCI-H292 (endogenous human C4.4A) | 0.04 nmol/L | Flow Cytometry |
| EC50 | CHO (murine C4.4A transfected) | 0.8 nmol/L | Flow Cytometry |
Table 2: Half-maximal Effective Concentration (EC50) of BAY 1129980 Antibody Binding to C4.4A Expressing Cells.[5]
Experimental Protocols
The following are generalized protocols for the key experiments used to determine the binding affinity of BAY 1129980 to C4.4A.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures molecular interactions in real-time. It detects changes in the refractive index at the surface of a sensor chip where one molecule (the ligand) is immobilized, and its binding partner (the analyte) is flowed over the surface.
Protocol Outline:
-
Sensor Chip Preparation: Covalently immobilize recombinant C4.4A protein (ligand) onto a sensor chip surface. A control surface without the ligand or with an irrelevant protein is also prepared for reference.
-
Analyte Preparation: Prepare a series of dilutions of the BAY 1129980 antibody (analyte) in a suitable running buffer.
-
Binding Measurement: Inject the different concentrations of the antibody over the sensor chip surface at a constant flow rate. The association of the antibody to the immobilized C4.4A is measured as an increase in the SPR signal (response units, RU).
-
Dissociation Measurement: After the association phase, flow the running buffer over the chip to measure the dissociation of the antibody from C4.4A, observed as a decrease in the SPR signal.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Flow Cytometry
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of single cells as they pass through a laser beam. For binding assays, it can quantify the amount of a fluorescently labeled antibody bound to the surface of cells.
Protocol Outline:
-
Cell Preparation: Harvest cells expressing C4.4A (either endogenously or through transfection) and wash them with a suitable assay buffer.
-
Antibody Incubation: Incubate the cells with various concentrations of a fluorescently labeled BAY 1129980 antibody. A labeled isotype control antibody should be used to determine non-specific binding.
-
Washing: After incubation, wash the cells to remove any unbound antibody.
-
Flow Cytometric Analysis: Acquire the cells on a flow cytometer. The fluorescence intensity of the cells is measured, which is proportional to the amount of bound antibody.
-
Data Analysis: The mean fluorescence intensity (MFI) is plotted against the antibody concentration. The data is then fitted to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of antibody required to achieve 50% of the maximal binding.
C4.4A's Role in Cancer Progression
C4.4A is a glycosylphosphatidylinositol (GPI)-anchored protein that is overexpressed in various cancers.[6] While a complete linear signaling pathway has not been fully elucidated, studies have shown its involvement in key processes that promote cancer progression and metastasis.
One important interaction is the association of C4.4A with the α6β4 integrin. This complex is believed to play a role in cell invasion and anchorage-independent growth. Furthermore, C4.4A expression has been linked to the epithelial-mesenchymal transition (EMT), a process where epithelial cells lose their cell-cell adhesion and gain migratory and invasive properties, which is a hallmark of metastasis.[3][4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adcreview.com [adcreview.com]
- 3. C4.4A is associated with tumor budding and epithelial–mesenchymal transition of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C4.4A as a biomarker of head and neck squamous cell carcinoma and correlated with epithelial mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Current Status of Marine-Derived Compounds as Warheads in Anti-Tumor Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Lupartumab Amadotin (BAY 1129980): A Comparative Analysis of a C4.4a-Targeting Antibody-Drug Conjugate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance overview of Lupartumab amadotin (BAY 1129980), an antibody-drug conjugate (ADC) synthesized using the drug-linker BAY 1135626. The focus of this analysis is on the active ADC, Lupartumab amadotin, benchmarking its preclinical performance against similar compounds, particularly other ADCs targeting the C4.4a antigen (LYPD3) or those utilizing auristatin-based payloads.
Lupartumab amadotin is an investigational ADC comprising a fully human monoclonal antibody targeting C4.4a, conjugated to a potent auristatin derivative. C4.4a, a cell surface protein with limited expression in normal tissues but upregulated in various cancers, presents an attractive target for selective cancer therapy. The auristatin payload disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
Performance Data
The preclinical efficacy of Lupartumab amadotin has been evaluated in various in vitro and in vivo models. The following tables summarize the key performance data.
In Vitro Antiproliferative Activity
| Cell Line | Cancer Type | C4.4a Expression | IC50 (nM) | Reference |
| hC4.4A:A549 | Lung Cancer (transfected) | High | 0.05 | [1] |
| mock:A549 | Lung Cancer | None | >100 | [1] |
| NCI-H292 | Non-Small Cell Lung Cancer | Endogenous | 0.6 | [1] |
| NCI-H322 | Non-Small Cell Lung Cancer | Endogenous | Potent Activity Reported | [1] |
| FaDu | Head and Neck Squamous Cell Carcinoma | Endogenous | Potent Activity Reported | [2] |
In Vivo Antitumor Efficacy in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Regimen | Outcome | Reference |
| NCI-H292 | Non-Small Cell Lung Cancer | 1.9 - 15 mg/kg, i.v., Q4D x 3 | Dose-dependent tumor growth inhibition; MED of 1.9 mg/kg. Superior efficacy compared to cisplatin (B142131) and paclitaxel (B517696) at MTD. | [1] |
| NCI-H322 | Non-Small Cell Lung Cancer | Not specified | Efficacious | [1] |
| Lu7064 (PDX) | Non-Small Cell Lung Cancer | 15 mg/kg, i.v., Q4D x 3 | Significant tumor growth delay | [1] |
| Lu7126 (PDX) | Non-Small Cell Lung Cancer | 15 mg/kg, i.v., Q4D x 3 | Significant tumor growth delay | [1] |
| BL5001 (PDX) | Bladder Cancer | 15 mg/kg | Strong and complete tumor growth control; superior to cisplatin. | [2] |
| ES0190 (PDX) | Esophageal Squamous Cell Carcinoma | 15 mg/kg | Tumor Growth Inhibition of 77% | [2] |
Comparative Landscape
Direct head-to-head preclinical or clinical studies comparing Lupartumab amadotin with other C4.4a-targeting or auristatin-based ADCs are not publicly available at this time. However, a comparative assessment can be framed by examining other ADCs with similar mechanisms or targets.
ADCs Targeting C4.4a (LYPD3): Creative Biolabs lists an "Anti-LYPD3-auristatin ADC" as a research product, indicating commercial interest in this target-payload combination.[3][4] The development of other ADCs targeting LYPD3 suggests that this is a promising avenue for targeted cancer therapy.
Auristatin-Based ADCs: The auristatin payload, particularly Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF), is a well-established and clinically validated component of numerous successful ADCs.[5][6] These include FDA-approved drugs such as Adcetris® (Brentuximab vedotin) and Polivy® (Polatuzumab vedotin). The extensive clinical data available for these compounds provide a strong rationale for the development of new auristatin-based ADCs like Lupartumab amadotin. The proven potency and clinical utility of auristatins suggest that the efficacy of Lupartumab amadotin will be significantly influenced by the specificity and binding affinity of its anti-C4.4a antibody and the stability of the linker.
It is important to note that the clinical development of Lupartumab amadotin (BAY 1129980) was terminated in a Phase I trial for undisclosed reasons.[7][8][9]
Experimental Protocols
In Vitro Cell Proliferation Assay
-
Cell Lines: A549 cells transfected to express human C4.4a (hC4.4A:A549) and mock-transfected A549 cells (mock:A549), as well as various cancer cell lines with endogenous C4.4a expression were used.[1]
-
Method: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Procedure: Cells were seeded in 96-well plates and treated with increasing concentrations of Lupartumab amadotin or a non-targeting control ADC for 72 hours. Luminescence, proportional to the amount of ATP and thus the number of viable cells, was measured to determine the half-maximal inhibitory concentration (IC50).[1]
In Vivo Xenograft Studies
-
Animal Models: Subcutaneous xenograft models were established by inoculating human cancer cells (e.g., NCI-H292) or patient-derived tumor fragments (PDX) into immunocompromised mice.[1][2]
-
Treatment: Lupartumab amadotin, vehicle control, standard-of-care chemotherapies (e.g., cisplatin, paclitaxel), or a non-targeting control ADC were administered intravenously (i.v.) at specified doses and schedules.[1]
-
Efficacy Evaluation: Tumor volumes were measured regularly to assess antitumor activity. The minimum effective dose (MED) and tumor growth inhibition (TGI) were calculated. Body weight and general health of the animals were monitored to assess toxicity.[1][2]
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of Lupartumab amadotin (BAY 1129980).
Experimental Workflow for In Vivo Efficacy
Caption: Workflow for preclinical in vivo xenograft studies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Anti-LYPD3-auristatin ADC - Creative Biolabs [creative-biolabs.com]
- 4. Anti-LYPD3 ADC - Creative Biolabs [creative-biolabs.com]
- 5. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]
- 6. Antibody-Drug Conjugate Payloads; Study of Auristatin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. adcreview.com [adcreview.com]
- 8. Exploration of the antibody–drug conjugate clinical landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lupartumab amadotin (BAY1129980) News - LARVOL Sigma [sigma.larvol.com]
Investigating the Bystander Effect of BAY 1129980: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The bystander effect, a phenomenon where a targeted therapy not only kills the antigen-positive cancer cells but also adjacent antigen-negative cells, is a critical consideration in the development of antibody-drug conjugates (ADCs). This guide provides a comparative analysis of the anticipated bystander effect of BAY 1129980 (Lupartumab Amadotin) against other well-characterized ADCs, supported by the underlying principles of ADC design and publicly available experimental data for comparator agents.
Executive Summary
BAY 1129980 is an antibody-drug conjugate composed of a human monoclonal antibody targeting C4.4a (LYPD3) linked to a potent auristatin derivative via a non-cleavable alkyl hydrazide linker.[1] The nature of this linker is the primary determinant in assessing its potential for a bystander effect. It is widely accepted that the bystander effect is predominantly a feature of ADCs with cleavable linkers and membrane-permeable payloads.[2][3] Upon internalization into the target cell, ADCs with non-cleavable linkers release their payload as a charged complex (payload-linker-amino acid) after lysosomal degradation of the antibody. This charged metabolite has poor membrane permeability and is largely retained within the target cell, thus preventing its diffusion to neighboring antigen-negative cells.
Based on its molecular design, BAY 1129980 is expected to have a minimal to non-existent bystander effect. This characteristic positions it similarly to other ADCs with non-cleavable linkers, such as Trastuzumab emtansine (T-DM1). In contrast, ADCs with cleavable linkers, like Trastuzumab deruxtecan (B607063) (T-DXd), are designed to release a membrane-permeable payload that can diffuse out of the target cell and induce cytotoxicity in adjacent cells, leading to a significant bystander effect.
Comparative Analysis of ADC Platforms
To contextualize the expected performance of BAY 1129980, this section compares its key features with those of T-DM1 and T-DXd, for which bystander effect data is available.
| Feature | BAY 1129980 (Lupartumab Amadotin) | Trastuzumab Emtansine (T-DM1) | Trastuzumab Deruxtecan (T-DXd) |
| Target Antigen | C4.4a (LYPD3) | HER2 | HER2 |
| Payload | Auristatin W derivative | DM1 (a maytansinoid derivative) | DXd (a topoisomerase I inhibitor) |
| Linker Type | Non-cleavable (alkyl hydrazide)[1] | Non-cleavable (thioether) | Cleavable (enzyme-cleavable) |
| Expected Bystander Effect | Minimal to None | Minimal to None [4] | Significant [4] |
Experimental Data on Bystander Effect of Comparator ADCs
While direct experimental data for a bystander effect assay on BAY 1129980 is not publicly available, extensive research on T-DM1 and T-DXd provides a clear illustration of the impact of linker technology on this phenomenon.
In co-culture experiments, where HER2-positive and HER2-negative cancer cells are grown together, T-DXd has been shown to effectively kill both cell populations, demonstrating a potent bystander effect. Conversely, T-DM1, under the same conditions, only induces cytotoxicity in the HER2-positive cells, indicating a lack of a significant bystander effect.[4]
Table 1: In Vitro Co-culture Bystander Assay Results for T-DM1 and T-DXd
| ADC | Target Cells (HER2-positive) | Bystander Cells (HER2-negative) | Outcome | Reference |
| T-DM1 | SK-BR-3 | MCF7 | No significant killing of MCF7 cells | [4] |
| T-DXd | SK-BR-3 | MCF7 | Significant killing of MCF7 cells | [4] |
These findings strongly support the principle that the non-cleavable linker in ADCs like T-DM1, and by extension BAY 1129980, restricts the cytotoxic payload to the target cell.
Signaling Pathways and Mechanisms
The differential bystander effect of ADCs is primarily determined by the chemical properties of the released payload and the nature of the linker.
Caption: ADC mechanism and bystander effect.
Experimental Protocols for Assessing Bystander Effect
To experimentally validate the bystander effect of an ADC, two primary in vitro assays are commonly employed: the co-culture bystander assay and the conditioned medium transfer assay.
In Vitro Co-culture Bystander Assay
This assay directly evaluates the ability of an ADC to kill antigen-negative cells when they are in the presence of antigen-positive cells.
Methodology:
-
Cell Line Selection:
-
Antigen-Positive (Ag+) Cells: A cell line endogenously expressing the target antigen (e.g., C4.4a-positive cells for BAY 1129980).
-
Antigen-Negative (Ag-) Cells: A cell line that does not express the target antigen but is sensitive to the ADC's payload. These cells are typically engineered to express a fluorescent protein (e.g., GFP) for easy identification and quantification.
-
-
Co-culture Setup:
-
Seed Ag+ and Ag- cells together in various ratios (e.g., 1:1, 1:3, 3:1) in a multi-well plate.
-
Include monocultures of both Ag+ and Ag- cells as controls.
-
-
ADC Treatment:
-
Treat the co-cultures and monocultures with a range of ADC concentrations. The concentrations should be cytotoxic to the Ag+ cells but have minimal direct effect on the Ag- monoculture.
-
Include a non-targeting isotype control ADC to account for non-specific effects.
-
-
Data Acquisition and Analysis:
-
After a defined incubation period (e.g., 72-96 hours), assess the viability of the Ag- (GFP-positive) and Ag+ (GFP-negative) cell populations using imaging or flow cytometry.
-
A significant decrease in the viability of Ag- cells in the co-culture treated with the target ADC, compared to controls, indicates a bystander effect.
-
Caption: Workflow for a co-culture bystander assay.
Conditioned Medium Transfer Assay
This assay determines if the cytotoxic agent is released from the target cells into the surrounding medium.
Methodology:
-
Prepare Conditioned Medium:
-
Culture Ag+ cells and treat them with a cytotoxic concentration of the ADC for 48-72 hours.
-
Collect the culture supernatant (conditioned medium).
-
Centrifuge and filter the supernatant to remove cells and debris.
-
-
Treat Bystander Cells:
-
Culture Ag- cells separately.
-
Replace the normal culture medium with the conditioned medium from the ADC-treated Ag+ cells.
-
Include controls using conditioned medium from untreated Ag+ cells.
-
-
Data Analysis:
-
After 48-72 hours of incubation, assess the viability of the Ag- cells.
-
A significant reduction in the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells indicates that a cytotoxic payload was released into the medium and is capable of inducing a bystander effect.
-
Conclusion
Based on the fundamental principles of ADC design and comparative data from well-studied ADCs, BAY 1129980, with its non-cleavable linker, is predicted to exhibit minimal to no bystander effect. This characteristic suggests that its therapeutic activity will be highly targeted to C4.4a-expressing tumor cells. While this may limit its efficacy in highly heterogeneous tumors where antigen expression is varied, it could also contribute to a more favorable safety profile by reducing off-target toxicity to surrounding healthy tissues. Experimental validation using the detailed protocols provided in this guide would be necessary to definitively confirm the extent of the bystander effect of BAY 1129980.
References
- 1. Preclinical Antitumor Efficacy of BAY 1129980-a Novel Auristatin-Based Anti-C4.4A (LYPD3) Antibody-Drug Conjugate for the Treatment of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bystander effect of antibody-drug conjugates: fact or fiction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Comparative Analysis of BAY 1129980 (Lupartumab Amadotin) Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity and specificity of BAY 1129980 (Lupartumab amadotin), an antibody-drug conjugate (ADC), with relevant alternatives. The information is intended to assist researchers and drug development professionals in evaluating the preclinical profile of this therapeutic candidate.
Executive Summary
BAY 1129980 is an antibody-drug conjugate comprising a fully human IgG1 monoclonal antibody (BAY 1112623) targeting the C4.4a (LYPD3) antigen, conjugated to a potent auristatin derivative (a microtubule disruptor) via a noncleavable linker.[1][2] The therapeutic strategy is based on the selective delivery of the cytotoxic payload to tumor cells overexpressing C4.4a.[3] This guide examines the binding specificity of the antibody component of BAY 1129980, a critical determinant of its therapeutic window and potential off-target toxicities.
Target Profile: C4.4a (LYPD3)
C4.4a is a glycolipid-anchored membrane protein that is overexpressed in various solid tumors, including non-small cell lung cancer (NSCLC), particularly the squamous cell carcinoma subtype, as well as head and neck, esophageal, colon, ovarian, prostate, and breast cancers.[4][5] Its expression in healthy tissues is limited, primarily found in skin keratinocytes and esophageal endothelial cells, making it a promising target for ADC-based therapies.[2][5]
Binding Specificity and Cross-Reactivity of BAY 1129980
The cross-reactivity of an ADC is predominantly determined by the specificity of its monoclonal antibody component. For BAY 1129980, extensive preclinical studies have characterized the binding profile of its anti-C4.4a antibody.
Species Cross-Reactivity
The antibody component of BAY 1129980 has been shown to recognize C4.4a across different species, which is crucial for preclinical toxicology and efficacy studies in relevant animal models.
| Species | Binding Affinity (Kd) | Method |
| Human | 60 nmol/L | Not Specified |
| Cynomolgus Monkey | 34 nmol/L | Not Specified |
| Murine | 120 nmol/L | Not Specified |
This data is derived from studies on the recombinant C4.4A protein.[6][7]
Cellular Binding and Potency
The selectivity of BAY 1129980 is demonstrated by its differential potency against cancer cells engineered to express C4.4a versus those that do not.
| Cell Line | Target Expression | EC50 (Binding) | IC50 (Potency) |
| hC4.4A:A549 | Human C4.4a (transfected) | 2.3 nmol/L | 0.05 nM |
| mock:A549 | No Target | No Binding Observed | >1,000-fold higher than target cells |
| NCI-H292 | Endogenous C4.4a | 0.04 nmol/L | 0.6 nM |
| CHO | Murine C4.4a (transfected) | 0.8 nmol/L | Not Applicable |
Data from in vitro cell-based assays.[1][6]
Epitope Specificity
The anti-C4.4a antibody in BAY 1129980 recognizes a specific epitope within the C4.4a protein, further defining its binding characteristics.
-
Binding Domain: The antibody binds to the S1 domain of the C4.4a protein.[6][7]
-
No Cross-Reactivity: It does not show binding to the S2 domain of C4.4a.[6][7]
This domain specificity is a key attribute, as it may distinguish it from other potential anti-C4.4a antibodies and influences its functional effects upon binding.
Comparison with an Alternative Approach: Non-Targeted Control ADC
A critical benchmark for evaluating the specificity of BAY 1129980 is its comparison with a non-targeted control ADC. In preclinical studies, a control ADC (which does not bind to C4.4a) was used to demonstrate that the potent cytotoxic effects of BAY 1129980 are strictly dependent on its specific binding to the C4.4a target. In vivo studies showed that the control ADC failed to inhibit tumor growth in C4.4A-positive xenograft models, in stark contrast to the dose-dependent anti-tumor efficacy of BAY 1129980.[6]
Experimental Protocols
The following are summaries of the key experimental protocols used to generate the cross-reactivity and specificity data for BAY 1129980.
Cellular Binding Assays (Flow Cytometry)
-
Objective: To determine the binding affinity (EC50) of the anti-C4.4a antibody to cells expressing the target antigen.
-
Methodology:
-
Target cells (e.g., hC4.4A:A549, NCI-H292) and control cells (mock:A549) were harvested and washed.
-
Cells were incubated with varying concentrations of the anti-C4.4a antibody (BAY 1112623).
-
Following incubation, cells were washed to remove unbound antibody.
-
A fluorescently labeled secondary antibody that binds to the primary antibody was added.
-
The fluorescence intensity of the cells, which is proportional to the amount of bound primary antibody, was measured using a flow cytometer.
-
EC50 values were calculated by plotting the fluorescence intensity against the antibody concentration and fitting the data to a sigmoidal dose-response curve.[6]
-
In Vitro Cytotoxicity Assays
-
Objective: To measure the potency (IC50) of the full ADC (BAY 1129980) in killing target-expressing cancer cells.
-
Methodology:
-
Cancer cell lines with and without C4.4a expression were seeded in 96-well plates.
-
Cells were treated with a range of concentrations of BAY 1129980 or a non-targeted control ADC.
-
After a 72-hour incubation period, cell viability was assessed using a luminescent cell viability assay (e.g., CellTiter-Glo®).[1][7]
-
Luminescence, which correlates with the number of viable cells, was measured.
-
IC50 values were determined by plotting cell viability against ADC concentration and fitting the data to a dose-response curve.[1]
-
Visualizing the Mechanism and Experimental Workflow
Signaling and Internalization Pathway
Caption: Mechanism of action for BAY 1129980.
Experimental Workflow for Specificity Testing
Caption: Workflow for assessing BAY 1129980 specificity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [PDF] Preclinical Antitumor Efficacy of BAY 1129980—a Novel Auristatin-Based Anti-C4.4A (LYPD3) Antibody–Drug Conjugate for the Treatment of Non–Small Cell Lung Cancer | Semantic Scholar [semanticscholar.org]
- 3. Facebook [cancer.gov]
- 4. Dose-escalation Study of Lupartumab Amadotin (BAY1129980) [clinicaltrials.stanford.edu]
- 5. Preclinical Antitumor Efficacy of BAY 1129980-a Novel Auristatin-Based Anti-C4.4A (LYPD3) Antibody-Drug Conjugate for the Treatment of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Prudent Disposal of BAY 1135626: A Safety-First Protocol for Research Professionals
St. Louis, MO – In the absence of a specific Safety Data Sheet (SDS) for the research compound BAY 1135626, researchers, scientists, and drug development professionals are advised to adopt a conservative approach, treating the substance as potentially hazardous. The proper disposal of this and other novel chemical entities is paramount for ensuring laboratory safety and environmental compliance. Adherence to institutional and regulatory guidelines is mandatory.
The following step-by-step procedures are based on established best practices for the management of hazardous laboratory waste and are intended to provide essential safety and logistical information.
I. Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). Given the unknown toxicity profile of this compound, a comprehensive PPE strategy is required to minimize exposure risk.
Table 1: Personal Protective Equipment (PPE) and Handling Guidelines
| Category | Requirement | Rationale |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects against accidental splashes of liquid waste or airborne particles of solid waste. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and absorption. |
| Body Protection | A lab coat, worn fully buttoned. | Protects clothing and skin from contamination. |
| Work Area | A certified chemical fume hood. | Minimizes inhalation of potentially harmful vapors or dust. |
II. Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's hazardous waste program. Never dispose of this compound down the drain or in the regular trash.
-
Waste Characterization and Segregation:
-
Treat all materials contaminated with this compound as hazardous waste.
-
Segregate waste into distinct containers based on physical state and chemical compatibility:
-
Solid Waste: Unused or expired compound, contaminated labware (e.g., pipette tips, weighing paper, gloves).
-
Liquid Waste: Solutions containing this compound. Further segregate based on the solvent system (e.g., halogenated vs. non-halogenated organic solvents, aqueous solutions). Do not mix incompatible waste streams.
-
-
-
Container Management:
-
Use only approved, chemically compatible hazardous waste containers obtained from your institution's Environmental Health and Safety (EHS) department.
-
Ensure containers are in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.
-
Keep containers closed at all times, except when adding waste.
-
-
Labeling:
-
Immediately label the waste container with the words "Hazardous Waste."
-
Clearly identify the contents, including the full chemical name "this compound" and any solvents or other chemicals present with their approximate percentages.
-
Indicate the date when waste was first added to the container.
-
-
Storage:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure the SAA is at or near the point of waste generation and is under the control of laboratory personnel.
-
Store containers in secondary containment to prevent spills.
-
-
Disposal of Contaminated Labware:
-
Sharps: Needles, scalpels, or other contaminated sharps must be placed in a designated, puncture-proof sharps container for hazardous chemical waste.
-
Glassware: Contaminated glassware should be triple-rinsed with a suitable solvent. The first two rinsates must be collected as hazardous liquid waste. After thorough rinsing, the glassware may be disposed of according to institutional policy for clean lab glass.
-
Consumables: Contaminated plasticware, gloves, and other disposable items should be collected in the designated solid hazardous waste container.
-
-
Request for Pickup:
-
Once a waste container is full, or if the research project is complete, submit a hazardous waste pickup request to your institution's EHS department.
-
Do not move hazardous waste containers from the laboratory. Trained EHS personnel will collect them.
-
III. Experimental Protocols
As no specific experimental protocols for the disposal of this compound are publicly available, the primary "protocol" is the institutional hazardous waste management procedure. The critical steps are the accurate characterization and labeling of the waste, followed by a formal request for disposal by trained safety professionals.
Caption: Disposal Workflow for a Novel Research Chemical.
Disclaimer: This document provides general guidance for the disposal of a research chemical for which a specific Safety Data Sheet is not available. It is not a substitute for institutional protocols and regulatory requirements. Researchers must consult with their institution's Environmental Health and Safety department for specific guidance and procedures applicable to their location.
Essential Safety and Handling Protocols for BAY 1135626
Disclaimer: A specific Safety Data Sheet (SDS) for BAY 1135626 was not located during the search. The following guidance is based on general safety protocols for handling potentially hazardous, novel chemical compounds in a laboratory setting. Researchers must conduct a thorough risk assessment before beginning any experiment and consult their institution's Environmental Health and Safety (EHS) department for specific guidance.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The focus is on procedural, step-by-step guidance to ensure safe operational use and disposal.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial due to the unknown toxicological properties of the compound. Standard laboratory practice dictates treating unknown compounds as potentially hazardous.
Summary of Recommended Personal Protective Equipment
| PPE Category | Recommended Equipment |
| Eye Protection | ANSI-approved safety glasses with side shields or chemical splash goggles should be worn at all times in the laboratory. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn when handling the compound in either solid or solution form. Gloves should be inspected for any signs of degradation or puncture before use and changed frequently. |
| Body Protection | A flame-retardant laboratory coat is required. For procedures with a higher risk of splashes or aerosol generation, a chemically resistant apron or disposable coveralls should be considered. |
| Respiratory Protection | If handling the solid form of the compound where dust may be generated, a NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended. For procedures with the potential for generating aerosols of the compound in solution, a respirator with an organic vapor cartridge may be necessary. All respiratory protection should be used in accordance with a documented respiratory protection program. |
Operational Plan: Standard Handling Procedure
A systematic workflow is essential to minimize exposure and ensure the integrity of the experiment. The following diagram outlines a standard operational procedure for handling this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
